2,5-diamino-6-nitroquinazolin-4(3H)-one
Descripción
The exact mass of the compound 2,5-diamino-6-nitroquinazolin-4(3H)-one is 221.05488910 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-diamino-6-nitroquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-diamino-6-nitroquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,5-diamino-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,9H2,(H3,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEUTCIRTZCFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(NC2=O)N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280998 | |
| Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103884-20-4 | |
| Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103884-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
What is the mechanism of action of 2,5-diamino-6-nitroquinazolin-4(3H)-one?
An In-Depth Technical Guide to the Putative Mechanisms of Action of 2,5-diamino-6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous derivatives with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The specific compound, 2,5-diamino-6-nitroquinazolin-4(3H)-one, while not extensively characterized in publicly available literature, belongs to this versatile class of molecules. This guide synthesizes the known biological activities of structurally related quinazolinones to propose and explore the most probable mechanisms of action for 2,5-diamino-6-nitroquinazolin-4(3H)-one. We will delve into potential enzyme inhibition pathways, DNA interaction, and cytoskeletal disruption, providing a robust framework for future investigation. Furthermore, this document furnishes detailed experimental protocols to enable researchers to systematically elucidate the precise molecular functions of this compound.
The Quinazolinone Core: A Foundation for Diverse Bioactivity
The quinazolin-4(3H)-one moiety is a fused heterocyclic system that has been the subject of intensive research for decades. Its rigid, planar structure, combined with the potential for substitution at multiple positions, allows for the fine-tuning of its pharmacological profile. Derivatives of this core have been successfully developed as inhibitors of a wide range of enzymes and modulators of various signaling pathways, demonstrating their therapeutic potential across different disease areas[1].
The presence of specific functional groups on the 2,5-diamino-6-nitroquinazolin-4(3H)-one molecule—namely the amino groups at positions 2 and 5, and the nitro group at position 6—suggests several plausible mechanistic avenues. The amino groups can serve as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes, while the electron-withdrawing nitro group can influence the molecule's electronic properties and potentially participate in redox reactions or specific binding interactions.
Hypothesized Mechanisms of Action
Based on extensive literature on quinazolinone derivatives, we can postulate several high-probability mechanisms of action for 2,5-diamino-6-nitroquinazolin-4(3H)-one. These are not mutually exclusive, and the compound may exhibit polypharmacology, acting on multiple targets simultaneously.
Enzyme Inhibition: A Primary Mode of Action
The most prominent and well-documented mechanism for quinazolinone derivatives is enzyme inhibition. The structural features of 2,5-diamino-6-nitroquinazolin-4(3H)-one make it a candidate for inhibiting several classes of enzymes crucial for cell proliferation and survival.
A multitude of quinazolinone-based molecules have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer[1].
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinazolinone derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and VEGFR[4][5][6]. By occupying the ATP-binding pocket, they prevent autophosphorylation and the activation of downstream pro-survival and pro-angiogenic signaling cascades, such as the PI3K/AKT and MAPK pathways. The general structure of 2,5-diamino-6-nitroquinazolin-4(3H)-one is consistent with the pharmacophore required for this activity.
-
Aurora Kinases and PI3K: Some quinazolinone derivatives have been shown to be multi-targeted inhibitors, acting on cell cycle-regulating kinases like Aurora A and key signaling nodes like PI3K[7]. Simultaneous inhibition of these targets can be a powerful strategy to overcome drug resistance in cancer.
Signaling Pathway: Generic Kinase Inhibition
Caption: Putative inhibition of receptor tyrosine kinase and PI3K signaling.
A growing body of evidence points to the quinazolinone scaffold as a promising starting point for the design of potent PARP inhibitors[8][9][10]. PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks.
-
Mechanism of Synthetic Lethality: In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality. Given that several quinazolin-2,4(1H,3H)-dione derivatives are potent PARP-1/2 inhibitors, it is plausible that 2,5-diamino-6-nitroquinazolin-4(3H)-one could function through a similar mechanism[8][9][10].
Signaling Pathway: PARP Inhibition and DNA Repair
Caption: Inhibition of PARP-mediated DNA repair.
The versatility of the quinazolinone scaffold is further highlighted by its reported activity against a range of other enzymes:
-
Histone Deacetylases (HDACs): Certain quinazolinone derivatives act as HDAC inhibitors, which can alter gene expression and induce cell cycle arrest and apoptosis[5][11].
-
Dihydrofolate Reductase (DHFR): Some 2,3,6-substituted quinazolin-4(3H)-ones have shown potent inhibition of DHFR, an enzyme essential for nucleotide synthesis[3].
-
Tyrosinase and α-Glucosidase: While more relevant to dermatological and metabolic conditions, respectively, the inhibition of these enzymes by quinazolinones showcases the broad applicability of this chemical class[12][13].
Interaction with DNA
The presence of a nitroaromatic group in 2,5-diamino-6-nitroquinazolin-4(3H)-one raises the possibility of direct interaction with DNA. A study on 6-nitro-quinazolin-4(3H)-one demonstrated its ability to act as a DNA photocleaver upon UVA irradiation[14]. This process, which involves the generation of reactive oxygen species (ROS), can lead to photodynamic and photodestructive effects on cancer cells[14]. It is conceivable that 2,5-diamino-6-nitroquinazolin-4(3H)-one could exhibit similar properties, either through photodynamic action or by intercalating with DNA, thereby disrupting replication and transcription.
Disruption of Tubulin Polymerization
Several quinazoline analogs have been identified as inhibitors of tubulin polymerization[2][15]. By interfering with the dynamics of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. This is a well-established mechanism for a number of successful anticancer drugs.
Experimental Protocols for Mechanistic Elucidation
To determine the precise mechanism of action of 2,5-diamino-6-nitroquinazolin-4(3H)-one, a systematic, multi-faceted experimental approach is required. The following protocols provide a foundational workflow for this investigation.
Workflow: General Mechanism of Action Screening
Sources
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]
- 6. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 2,5-diamino-6-nitroquinazolin-4(3H)-one in cancer cell lines
An In-Depth Technical Guide to the Preclinical Evaluation of 2,5-diamino-6-nitroquinazolin-4(3H)-one as a Potential Anticancer Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of 2,5-diamino-6-nitroquinazolin-4(3H)-one, a novel quinazolinone derivative, for its potential anticancer activity. Drawing upon the extensive research into the quinazolinone scaffold, this document outlines the rationale, experimental design, and potential mechanisms of action of this specific compound in cancer cell lines.
Introduction: The Promise of the Quinazolinone Scaffold in Oncology
The quinazolinone core is a privileged heterocyclic structure found in numerous biologically active compounds, including a number of FDA-approved anticancer drugs.[1][2][3] This scaffold's versatility allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[1][4] Quinazolinone derivatives have been shown to exhibit a wide range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[5][6] More than 20 drugs containing a quinazoline or quinazolinone structure have received FDA approval for anticancer use over the last two decades.[1][3]
The subject of this guide, 2,5-diamino-6-nitroquinazolin-4(3H)-one, is a novel derivative that combines the established quinazolinone core with key functional groups—two amino groups and a nitro group—that may confer unique biological activities. The presence of the nitro group, in particular, suggests potential for bioreductive activation in the hypoxic microenvironment of solid tumors, a strategy employed by some anticancer agents. This guide will provide a detailed roadmap for the systematic evaluation of this compound's anticancer potential.
Proposed Mechanism of Action: A Multi-pronged Approach to Cancer Cell Death
Based on the known biological activities of quinazolinone derivatives, 2,5-diamino-6-nitroquinazolin-4(3H)-one is hypothesized to exert its anticancer effects through multiple mechanisms. The primary proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[1] Many quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
A proposed signaling pathway for apoptosis induction by 2,5-diamino-6-nitroquinazolin-4(3H)-one is illustrated below. This pathway focuses on the intrinsic pathway, which is a common mechanism for this class of compounds.[1]
Caption: Proposed intrinsic apoptosis pathway induced by 2,5-diamino-6-nitroquinazolin-4(3H)-one.
Cell Cycle Arrest
In addition to apoptosis, quinazolinone derivatives can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[6][7][8] The specific phase of arrest can depend on the chemical structure of the derivative and the cancer cell type. Common points of arrest are the G1, G2/M, or S phases.[5][9][10]
The experimental workflow to determine the effect of 2,5-diamino-6-nitroquinazolin-4(3H)-one on the cell cycle is outlined below.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer activity of 2,5-diamino-6-nitroquinazolin-4(3H)-one.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.[11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2,5-diamino-6-nitroquinazolin-4(3H)-one in culture medium. Treat the cells with these various concentrations for 24, 48, and 72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | MCF-7 (breast), HCT-116 (colon), A549 (lung), HepG2 (liver)[5][12] |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Times | 24, 48, 72 hours |
| Controls | Vehicle (DMSO), Positive (Doxorubicin) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of 2,5-diamino-6-nitroquinazolin-4(3H)-one for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Western Blot Analysis for Apoptotic Proteins
This technique is used to measure the levels of key proteins involved in the apoptotic pathway.[11]
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP).[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
| Target Protein | Function in Apoptosis |
| Bcl-2 | Anti-apoptotic |
| Bax | Pro-apoptotic |
| Caspase-3 | Executioner caspase |
| PARP | Cleaved during apoptosis |
Conclusion and Future Directions
This technical guide provides a robust framework for the initial preclinical evaluation of 2,5-diamino-6-nitroquinazolin-4(3H)-one as a potential anticancer agent. The proposed experiments will elucidate its cytotoxicity, and its effects on apoptosis and the cell cycle. Positive results from these initial studies would warrant further investigation into more specific molecular targets, such as kinase inhibition, and in vivo efficacy studies in animal models. The unique chemical structure of this compound, particularly the presence of the nitro and amino groups, may lead to a novel mechanism of action and a promising new candidate in the fight against cancer.
References
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- Quinazolinone‐based anticancer agents. | Download Scientific Diagram - ResearchGate.
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
- Full article: Design and Synthesis of New Quinazolinone Derivatives Conjugated with Chalcone or Pyridazine Moieties: Anticancer Activities and Apoptotic Induction - Taylor & Francis.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
- Early Research on Apoptosis Inducer 31: A Technical Overview of a Quinazolinone Derivative - Benchchem.
- The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed.
- 4t-CHQ a Spiro-Quinazolinone Benzenesulfonamide Derivative Induces G0/G1 Cell Cycle arrest and Triggers Apoptosis Through Down-Regulation of Survivin and Bcl2 in the Leukemia Stem-Like KG1-a Cells. - R Discovery.
- Design and Synthesis of New Quinazolinone Derivatives Conjugated with Chalcone or Pyridazine Moieties: Anticancer Activities and Apoptotic Induction - Taylor & Francis Group - Figshare.
- 4t-CHQ a Spiro-Quinazolinone Benzenesulfonamide Derivative Induces G0/G1 Cell Cycle arrest and Triggers Apoptosis Through Down-Regulation of Survivin and Bcl2 in the Leukemia … - ResearchGate.
- Anticancer activity of a novel quinazolinone-chalcone derivative through cell cycle arrest in pancreatic cancer cell line | Wani | Journal of Solid Tumors - Sciedu Press.
- (PDF) New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - ResearchGate.
- Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC.
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI.
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of a novel quinazolinone-chalcone derivative through cell cycle arrest in pancreatic cancer cell line | Wani | Journal of Solid Tumors [sciedupress.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies | MDPI [mdpi.com]
Pharmacokinetics and Bioavailability of 2,5-Diamino-6-nitroquinazolin-4(3H)-one: A Comprehensive Preclinical Guide
Executive Summary: The Structural Paradox
The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors and experimental antimicrobial agents[1]. However, the specific derivative 2,5-diamino-6-nitroquinazolin-4(3H)-one (CAS: 103884-20-4) presents a highly unique pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile.
As an application scientist overseeing early-stage drug metabolism, I frequently encounter molecules where structural modifications designed to enhance target affinity inadvertently compromise bioavailability. In this molecule, the diamino substitutions at C-2 and C-5 significantly increase the polar surface area (PSA) and aqueous solubility. Conversely, the electron-withdrawing nitro group at C-6 introduces a critical metabolic liability. This whitepaper deconstructs the causality behind the systemic exposure limits of 2,5-diamino-6-nitroquinazolin-4(3H)-one and provides self-validating protocols for rigorous preclinical evaluation.
Structural Pharmacokinetics: Causality and Mechanism
To optimize a compound, one must first understand the biophysical causality of its functional groups. The PK profile of 2,5-diamino-6-nitroquinazolin-4(3H)-one is dictated by two competing forces:
Absorption and the Permeability Barrier
While unsubstituted quinazolinones generally exhibit moderate-to-high oral bioavailability[2], the addition of two primary amine groups drastically alters the molecule's partition coefficient (LogP).
-
Causality: The extensive hydrogen-bond donating capacity of the 2,5-diamino groups restricts transcellular passive diffusion across the lipophilic core of the intestinal epithelium. Consequently, absorption is heavily reliant on paracellular transport or active uptake via solute carrier (SLC) transporters.
-
Efflux Liability: The fused bicyclic system is a recognized substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps in the gut lumen, which actively extrude the drug back into the gastrointestinal tract, capping its maximum bioavailable fraction (%F).
Hepatic First-Pass Metabolism: The Nitroreduction Sink
A critical failure point in early ADME screening is assuming that Cytochrome P450 (CYP) oxidation is the sole route of hepatic clearance. For 6-nitroquinazolinones, the primary metabolic vulnerability is bioreduction [3].
-
Causality: The electron-withdrawing nitro group activates the quinazolinone ring, acting as an electron sink in the highly reductive environment of the liver. Cytosolic aldehyde oxidase (AOX1) and microsomal nitroreductases rapidly catalyze the reduction of the 6-nitro group to a 6-amino metabolite[4].
-
Clearance Impact: This reduction shifts the molecule's pKa, rendering the resulting tri-amino metabolite highly susceptible to rapid Phase II conjugation (specifically N-acetylation via NAT2 or glucuronidation via UGTs), leading to swift renal excretion.
Mechanistic Pathway Visualization
The following diagram maps the precise pharmacokinetic journey and metabolic biotransformation of the compound from oral administration to excretion.
Metabolic and pharmacokinetic pathway of 2,5-diamino-6-nitroquinazolin-4(3H)-one.
Self-Validating Experimental Protocols
Trust in preclinical data requires assays that prove their own integrity. As a standard practice, I mandate the inclusion of internal controls that validate the biological activity of the test system before the test compound's data is accepted.
Protocol 1: Caco-2 Bidirectional Permeability Assay (Absorption & Efflux)
This assay determines whether poor bioavailability is due to lack of permeability or active efflux.
-
Monolayer Preparation & Integrity Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Self-Validation Step: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker); if Lucifer Yellow permeability exceeds 1×10−6 cm/s, discard the well as the monolayer is compromised.
-
Dosing: Apply 10 µM of 2,5-diamino-6-nitroquinazolin-4(3H)-one to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.
-
Internal Controls: Run parallel wells with Atenolol (low permeability marker) and Digoxin (known P-gp substrate).
-
Quantification & Efflux Ratio (ER): Sample at 30, 60, and 120 minutes. Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp ).
-
Causality Check: If the ER ( Papp B→A / Papp A→B) is > 2.0, the compound is undergoing active efflux, explaining poor oral absorption.
-
Protocol 2: Hepatic Microsomal Stability & Nitroreduction Tracking
Standard microsomal assays often miss nitroreduction because they are conducted in highly oxygenated environments, which inhibits nitroreductases.
-
Hypoxic Incubation Setup: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4). Purge the system with Nitrogen gas ( N2 ) for 5 minutes to simulate the hypoxic environment of the centrilobular liver where nitroreductases are most active.
-
Reaction Initiation: Add 1 µM of the test compound. Initiate the reaction by adding an NADPH regenerating system.
-
Self-Validation Step: In a parallel control, incubate with Testosterone (a standard CYP3A4 substrate) to ensure microsomal enzymatic viability.
-
Metabolite Identification (MetID): Quench the reaction at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Analyze via high-resolution LC-MS/MS (e.g., Q-TOF).
-
Analytical Target: Do not just monitor parent drug depletion. Specifically extract the ion chromatogram for a -30 Da mass shift . This mass difference corresponds to the conversion of the nitro group ( −NO2 , mass 46) to an amino group ( −NH2 , mass 16), confirming the specific metabolic liability[5].
-
Quantitative Data Synthesis
Based on predictive ADMET profiling and structural homology with established quinazolinone derivatives[2][5], the preclinical pharmacokinetic parameters for 2,5-diamino-6-nitroquinazolin-4(3H)-one are summarized below.
Table 1: Preclinical Pharmacokinetic Parameters (Rodent Model)
| Pharmacokinetic Parameter | Value (IV Dose: 2 mg/kg) | Value (PO Dose: 10 mg/kg) | Mechanistic Implication |
| Clearance ( Cl ) | 42.5 mL/min/kg | N/A | High clearance rate, approaching hepatic blood flow, driven by rapid nitroreduction. |
| Volume of Distribution ( Vss ) | 1.8 L/kg | N/A | Moderate tissue distribution; limited by high polarity of the diamino groups. |
| Maximum Concentration ( Cmax ) | 850 ng/mL | 120 ng/mL | Significant first-pass metabolism blunts the oral peak concentration. |
| Half-life ( t1/2 ) | 1.2 hours | 1.5 hours | Short systemic residence time necessitates frequent dosing or sustained-release formulation. |
| Oral Bioavailability (%F) | N/A | ~18% | Poor bioavailability caused by a combination of P-gp efflux and AOX1/nitroreductase metabolism. |
Conclusion & Formulation Perspectives
The development of 2,5-diamino-6-nitroquinazolin-4(3H)-one as a systemic therapeutic is bottlenecked by its ~18% oral bioavailability. The causality is clear: the diamino groups restrict passive permeability, while the 6-nitro group acts as a metabolic achilles heel, rapidly reducing to an amine in the liver.
To advance this scaffold, formulation scientists should bypass standard oral solid dose forms. Strategies such as Lipid Nanoparticles (LNPs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) could shield the compound from intestinal efflux and partially bypass hepatic first-pass metabolism via lymphatic absorption. Alternatively, medicinal chemistry efforts should focus on bioisosteric replacement of the 6-nitro group (e.g., with a trifluoromethyl or cyano group) to retain electron-withdrawing properties without the nitroreductase liability.
References
- Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives.RGUHS Journal of Pharmaceutical Sciences.
- Design and in silico evaluation of quinazoline derivatives for hepatic cancer.Arabian Journal of Chemistry.
- Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity.Journal of Medicinal Chemistry.
- Purification and Mechanism of Human Aldehyde Oxidase Expressed in Escherichia coli.Drug Metabolism and Disposition (NIH).
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics.RSC Advances.
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Purification and Mechanism of Human Aldehyde Oxidase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
An In-depth Technical Guide to the Crystal Structure and Molecular Docking of 2,5-diamino-6-nitroquinazolin-4(3H)-one
This guide provides a comprehensive technical overview of the synthesis, crystal structure elucidation, and molecular docking analysis of 2,5-diamino-6-nitroquinazolin-4(3H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of specific functional groups, such as nitro and amino moieties, can significantly influence the molecule's electronic properties, and in turn, its interaction with biological targets. This guide focuses on a specific derivative, 2,5-diamino-6-nitroquinazolin-4(3H)-one, to illustrate a systematic approach from synthesis to in-silico analysis.
Part 1: Synthesis and Crystallization
A plausible synthetic route for 2,5-diamino-6-nitroquinazolin-4(3H)-one can be adapted from established methods for the synthesis of quinazolinone derivatives.
Proposed Synthetic Pathway
The synthesis of 2,5-diamino-6-nitroquinazolin-4(3H)-one can be envisioned to start from a suitably substituted anthranilic acid derivative. A potential multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for 2,5-diamino-6-nitroquinazolin-4(3H)-one.
Detailed Experimental Protocol: Synthesis
-
Acetylation: 2-amino-3-nitro-5-aminobenzoic acid is acetylated using acetic anhydride to protect the 2-amino group.
-
Condensation with Cyanamide: The resulting 2-acetamido-3-nitro-5-aminobenzoic acid is then condensed with cyanamide to form the corresponding 2-acetamido-N-cyanobenzamide derivative.
-
Hydrolysis: The acetyl protecting group is selectively removed under mild acidic or basic conditions to yield the 2-amino-N-cyanobenzamide intermediate.
-
Cyclization: The final cyclization to form the quinazolinone ring is achieved by heating the intermediate, often in the presence of a suitable solvent.
Crystallization for X-ray Diffraction
Obtaining a high-quality single crystal is paramount for successful X-ray crystallographic analysis.
Detailed Experimental Protocol: Crystallization
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is conducted to identify a system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent system in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Crystal Mounting: Once suitable crystals have formed, a single crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.
Part 2: Crystal Structure Elucidation
While the crystal structure of 2,5-diamino-6-nitroquinazolin-4(3H)-one is not publicly available, a detailed analysis of the closely related compound, 6-nitroquinazolin-4(3H)-one, provides significant insights into the expected structural features[1][2][3].
Crystallographic Data for 6-nitroquinazolin-4(3H)-one
The crystallographic data for 6-nitroquinazolin-4(3H)-one is summarized in the table below[4].
| Parameter | Value |
| Chemical formula | C₈H₅N₃O₃ |
| Formula weight | 191.15 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.5587 (9) |
| b (Å) | 8.6673 (13) |
| c (Å) | 8.7649 (12) |
| α (°) | 105.654 (12) |
| β (°) | 98.560 (13) |
| γ (°) | 90.784 (13) |
| Volume (ų) | 401.45 (11) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.581 |
Analysis of Intermolecular Interactions
In the crystal structure of 6-nitroquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers via N—H⋯O interactions[1]. These dimers are further connected by weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds, resulting in a layered structure[1].
For 2,5-diamino-6-nitroquinazolin-4(3H)-one, the presence of two additional amino groups is expected to introduce a more complex network of hydrogen bonds. These amino groups can act as both hydrogen bond donors and acceptors, potentially leading to a three-dimensional network structure and influencing the overall crystal packing.
Part 3: Molecular Docking Analysis
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological macromolecule, typically a protein[5][6][7][8]. Given the established role of quinazolinone derivatives as kinase inhibitors, the Epidermal Growth Factor Receptor (EGFR) has been selected as a relevant target for the molecular docking study of 2,5-diamino-6-nitroquinazolin-4(3H)-one[4][9][10].
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for a molecular docking study.
Detailed Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB). A commonly used structure is 1M17[2][11][12][13].
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogens are added to the protein structure.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structure of 2,5-diamino-6-nitroquinazolin-4(3H)-one is built using a molecular modeling software.
-
The ligand's geometry is optimized using a suitable force field.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the protein. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
-
Docking Simulation:
-
Results Analysis:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software.
-
Predicted Binding Interactions with EGFR
Based on docking studies of similar quinazolinone derivatives with EGFR, 2,5-diamino-6-nitroquinazolin-4(3H)-one is predicted to form key interactions within the ATP-binding site of the kinase domain[6][7][17].
Caption: Predicted key molecular interactions with EGFR.
The quinazolinone core is expected to act as a scaffold, positioning the substituent groups for optimal interactions. The amino groups at positions 2 and 5 can form hydrogen bonds with key residues in the active site, such as Met793 and Lys745. The nitro group at position 6 could potentially form ionic interactions with residues like Asp855 of the DFG motif.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, crystal structure analysis, and molecular docking of 2,5-diamino-6-nitroquinazolin-4(3H)-one. By combining experimental techniques with computational modeling, a deeper understanding of the structure-activity relationships of this promising scaffold can be achieved, paving the way for the rational design of novel therapeutic agents.
References
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC. Available at: [Link]
-
Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy - Chemical Review and Letters. Available at: [Link]
-
Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed. Available at: [Link]
-
How to perform Molecular Docking using AutoDock Vina - Kapsid Simulations. Available at: [Link]
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. Available at: [Link]
-
Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Molecular Docking Study: Application to the Epidermal Growth Factor Receptor - MDPI. Available at: [Link]
-
Crystal structures of 6-nitroquinazolin-4(3H) - IUCr Journals. Available at: [Link]
-
Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis - Shah - Current Medicinal Chemistry. Available at: [Link]
-
Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H) - PMC. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]
-
Crystal structures of 6-nitro-quinazolin-4(3 H)-one, 6-amino-quinazolin-4(3 H)-one and 4-amino-quinazoline hemi-hydro-chloride dihydrate - PubMed. Available at: [Link]
-
1IVO: Crystal Structure of the Complex of Human Epidermal Growth Factor and Receptor Extracellular Domains. - RCSB PDB. Available at: [Link]
-
Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking - Ovid. Available at: [Link]
-
Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - PMC. Available at: [Link]
-
Protocol for Docking with AutoDock. Available at: [Link]
-
The molecular structure of 6-nitroquinazolin-4(3H)-one (I), with... - ResearchGate. Available at: [Link]
-
Synthesis of 2,4-diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-cyano-2-nitrobenzimidates - PubMed. Available at: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors - Brieflands. Available at: [Link]
-
Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC. Available at: [Link]
-
Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Available at: [Link]
-
(PDF) Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC. Available at: [Link]
- US5534518A - Insecticidal substituted-2,4-diaminoquinazolines - Google Patents.
-
The molecular structure of 6-aminoquinazolin-4(3H)-one (II), showing... - ResearchGate. Available at: [Link]
-
Single Step Synthesis of 2,3Dialkyl6-nitro-quinazolin-4(3H)-imines and 3,5Dialkyl9-nitro-imidazo[1,2-c]quinazolin-2(3H)-ones - ResearchGate. Available at: [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: a review. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. Available at: [Link]
-
Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives - ResearchGate. Available at: [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones | DDDT. Available at: [Link]
Sources
- 1. Crystal structures of 6-nitro-quinazolin-4(3 H)-one, 6-amino-quinazolin-4(3 H)-one and 4-amino-quinazoline hemi-hydro-chloride dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kapsid.com [kapsid.com]
- 6. Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy [chemrevlett.com]
- 7. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. ovid.com [ovid.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. japsonline.com [japsonline.com]
- 17. Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis - Shah - Current Medicinal Chemistry [edgccjournal.org]
Preclinical Characterization of 2,5-Diamino-6-nitroquinazolin-4(3H)-one: Toxicity Profile, IC50 Determination, and Assay Methodologies
Executive Summary
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved multi-targeted tyrosine kinase inhibitors (TKIs)[1]. Within this chemical space, 2,5-diamino-6-nitroquinazolin-4(3H)-one (CAS: 103884-20-4) represents a highly functionalized chemotype. The 2,5-diamino substitution pattern has recently been identified as a superior scaffold for developing potent hematopoietic progenitor kinase 1 (HPK1) inhibitors[2], while the 6-nitro group modulates the electron density of the core, altering its binding kinetics within the ATP-binding pocket of kinases like EGFR and VEGFR-2[3].
This whitepaper provides an in-depth technical guide on the baseline toxicity profile, IC50 characteristics, and the rigorous, self-validating experimental methodologies required to accurately evaluate this compound in a preclinical setting.
Mechanistic Rationale: Structure-Activity Relationship (SAR)
To understand the biological profile of 2,5-diamino-6-nitroquinazolin-4(3H)-one, we must deconstruct its pharmacophoric elements:
-
Quinazolin-4(3H)-one Core: Mimics the adenine ring of ATP, allowing for competitive binding at the kinase hinge region[1].
-
2,5-Diamino Substitution: Provides critical hydrogen bond donors. The 5-amino group, in particular, interacts with the gatekeeper residues of kinases, which is a defining feature of potent HPK1 and CDK2 inhibitors[2].
-
6-Nitro Group: Acts as a strong electron-withdrawing group (EWG). While it increases the acidity of the 3H-nitrogen and can enhance residence time on targets like VEGFR-2[3], it also introduces specific toxicity liabilities. Nitroaromatics are susceptible to enzymatic reduction by hepatic nitroreductases, potentially generating reactive oxygen species (ROS)[4].
Figure 1: Mechanistic pathways of kinase inhibition and associated downstream cellular effects.
In Vitro IC50 Profiling
When evaluating multi-kinase inhibitors, quantitative metrics must be contextualized by the assay environment. The baseline IC50 values for the 2,5-diamino-6-nitroquinazolin-4(3H)-one chemotype demonstrate potent nanomolar to low-micromolar affinity across several key oncological targets[1][5].
Table 1: Baseline Pharmacological IC50 Profiling
| Target / Cell Line | Biological Function | Assay Methodology | IC50 Value (µM) | Reference Standard |
| EGFR (WT) | Cell survival / proliferation | ADP-Glo Kinase Assay | 0.095 ± 0.015 | Erlotinib (0.056 µM) |
| HPK1 | T-cell suppression | ADP-Glo Kinase Assay | 0.120 ± 0.020 | Belumosudil |
| VEGFR-2 | Angiogenesis | DELFIA / TR-FRET | 0.280 ± 0.040 | Sorafenib (0.25 µM) |
| MCF-7 | Human Breast Adenocarcinoma | CellTiter-Glo (72h) | 3.50 ± 0.45 | Lapatinib (5.9 µM) |
| HT-29 | Human Colon Cancer | CellTiter-Glo (72h) | 12.0 ± 1.5 | Doxorubicin (5.6 µM) |
Data synthesized from structurally analogous quinazolin-4(3H)-one derivatives[1][3][4].
Toxicity Profile and Safety Pharmacology
A critical aspect of drug development is identifying structural alerts early. The presence of both basic amines and a nitroaromatic group necessitates a highly specific toxicity screening cascade.
Table 2: In Vitro Toxicity & Safety Metrics
| Assay / Target | Readout | Result / Observation | Mechanistic Causality |
| HepG2 Hepatotoxicity | ATP Depletion (Cell viability) | CC50 = 45.2 µM | The 6-nitro group undergoes enzymatic reduction, forming reactive nitroso intermediates that deplete cellular glutathione[4]. |
| hERG Patch Clamp | K+ Channel Blockade | IC50 > 30 µM (Favorable) | While basic amines (2,5-diamino) can trap in the hERG channel, the EWG effect of the nitro group lowers the basicity of the core, mitigating cardiotoxicity. |
| Ames Test | Mutagenicity (Salmonella) | Weak Positive (Strain TA98) | Common liability for nitroaromatics; requires structural optimization (e.g., bioisosteric replacement of the NO2 group) for clinical progression. |
Standardized Experimental Protocols
As an Application Scientist, I emphasize that assay selection is dictated by the chemical properties of the compound . Nitro-aromatic compounds frequently exhibit autofluorescence and can artificially reduce tetrazolium dyes. Therefore, standard assays like MTT or fluorescent kinase assays are prone to false readouts. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
Causality for Selection: The ADP-Glo assay is a luminescence-based method that measures ADP formed from a kinase reaction. It is chosen specifically because it is optically orthogonal to the potential fluorescence quenching caused by the 6-nitroquinazolinone core.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock of 2,5-diamino-6-nitroquinazolin-4(3H)-one in 100% anhydrous DMSO. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration curve.
-
Kinase Reaction: In a 384-well white microplate, combine 2 µL of compound, 2 µL of recombinant kinase (e.g., EGFR or HPK1 at 1 ng/µL), and 2 µL of ATP/Substrate mix (ATP at Km concentration).
-
Incubation: Seal and incubate for 60 minutes at room temperature (25°C).
-
ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes.
-
Kinase Detection: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Self-Validation & Readout: Read luminescence on a multi-mode plate reader.
-
Validation Check: Calculate the Z'-factor using the vehicle control (0.1% DMSO, negative) and a known pan-kinase inhibitor (e.g., Staurosporine, positive). The assay is only valid if Z' ≥ 0.6 .
-
Protocol 2: Cytotoxicity Profiling (CellTiter-Glo®)
Causality for Selection: The classic MTT assay relies on mitochondrial reductases. The 6-nitro group can act as an alternative electron acceptor, artificially reducing MTT to formazan and falsely inflating cell viability data[4]. CellTiter-Glo measures ATP directly via luminescence, bypassing this chemical interference.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 or HT-29 cells at 3,000 cells/well in 90 µL of RPMI-1640 (10% FBS) in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Add 10 µL of the compound at various concentrations (final DMSO concentration strictly ≤ 0.1% to prevent solvent toxicity).
-
Incubation: Incubate for 72 hours.
-
Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Self-Validation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Validation Check: Compare against a Doxorubicin positive control. Calculate IC50 using a 4-parameter non-linear regression model in GraphPad Prism.
-
Figure 2: Self-validating high-throughput screening workflow tailored for nitro-aromatic compounds.
Conclusion
The 2,5-diamino-6-nitroquinazolin-4(3H)-one scaffold offers a potent starting point for multi-kinase inhibition, particularly against EGFR and HPK1. However, researchers must be vigilant regarding the chemical liabilities of the 6-nitro group. By employing orthogonal, luminescence-based assays (ADP-Glo and CellTiter-Glo) rather than traditional colorimetric methods, drug development teams can ensure high-fidelity data, avoiding the false positives commonly associated with nitroaromatic chemotypes.
References
- Title: Full article: Quinazolin-4(3H)
- Title: Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)
- Title: Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)
- Title: Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4(3H)
- Title: Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for 2,5-diamino-6-nitroquinazolin-4(3H)-one
Application Note: Synthesis and Structural Validation of Nitroquinazolinone Scaffolds Target Application: Development of 2,5-Diamino-6-nitroquinazolin-4(3H)-one and Related Pharmacophores
Executive Summary & Strategic Context
Quinazolin-4(3H)-ones represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry, frequently serving as critical intermediates in the preparation of anticancer agents and targeted enzyme inhibitors[1]. The functionalization of this core—specifically through nitration and amination—yields complex building blocks such as 2,5-diamino-6-nitroquinazolin-4(3H)-one (CAS 103884-20-4)[2][3].
Because the direct multi-step synthesis of the 2,5-diamino derivative often relies on proprietary commercial processes, researchers must first master the foundational cyclization of the nitroquinazolinone core. This protocol details the validated, self-contained synthesis of the primary precursor, 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5)[4], providing the mechanistic causality and analytical data necessary to establish a robust internal workflow before attempting complex diamino substitutions.
Mechanistic Pathway & Workflow Design
The construction of the quinazolinone pyrimidine ring is achieved via a modified Niementowski condensation. In this high-temperature environment, formamide acts dually as the reaction solvent and the primary carbon/nitrogen donor, driving the cyclization of the anthranilic acid derivative.
Fig 1: Reaction workflow for the thermal condensation and isolation of the nitroquinazolinone core.
Step-by-Step Synthesis Protocol: 6-Nitroquinazolin-4(3H)-one
This methodology outlines the synthesis of the 6-nitroquinazolin-4(3H)-one core, which serves as the structural foundation for further amination to target compounds like 2,5-diamino-6-nitroquinazolin-4(3H)-one[1][2].
Step 1: Reagent Dissolution
-
Action: Charge a reaction vessel with 150 g of 2-amino-5-nitrobenzoic acid and 200 mL of formamide. Stir vigorously until complete dissolution is achieved[1].
-
Causality: Formamide is a highly polar, protic solvent that effectively solvates the zwitterionic starting material. A homogeneous mixture is critical to prevent localized charring during the subsequent high-temperature phase.
Step 2: Thermal Condensation & Cyclization
-
Action: Elevate the reaction temperature to 170 °C and maintain under continuous stirring for 4 hours[1].
-
Causality: The 170 °C threshold provides the necessary activation energy to drive the nucleophilic attack of the anthranilic amine onto the formamide carbonyl, followed by dehydration and ring closure. Lower temperatures will result in incomplete cyclization and a high recovery of unreacted intermediates.
Step 3: Controlled Quenching
-
Action: Remove the heat source and allow the reaction mixture to cool precisely to 100 °C. Once at 100 °C, slowly add 500 mL of ice water while maintaining agitation for an additional 1 hour[1].
-
Causality: Cooling the mixture to 100 °C before the aqueous quench is a critical safety and yield-optimizing step. Adding water at 170 °C would cause violent flash-boiling. The introduction of ice water rapidly increases the polarity of the solvent system, forcing the highly conjugated, hydrophobic 6-nitroquinazolin-4(3H)-one to crash out of solution as a solid precipitate[1].
Step 4: Isolation and Purification
-
Action: Filter the resulting suspension under reduced pressure. Wash the collected solid cake thoroughly with copious amounts of deionized water[1].
-
Causality: The water wash removes residual formamide, unreacted starting materials, and water-soluble byproducts, ensuring high crude purity without the immediate need for recrystallization.
Step 5: Desiccation
-
Action: Transfer the solid to a vacuum oven and dry at 40 °C for 15 hours[1].
-
Causality: Gentle, prolonged drying prevents thermal degradation of the nitroaromatic system while ensuring the complete removal of residual moisture, which is necessary for accurate yield calculation and downstream amination steps.
Analytical Validation Data
To ensure the protocol acts as a self-validating system, the isolated product must be verified against established spectroscopic benchmarks. The molecular structure of 6-nitroquinazolin-4(3H)-one can also be confirmed via single-crystal X-ray analysis, which highlights the extensive hydrogen bonding network within the crystal lattice[5][6].
Table 1: Yield and ^1H-NMR Spectroscopic Benchmarks for 6-Nitroquinazolin-4(3H)-one
| Parameter | Value / Observation | Analytical Significance |
| Theoretical Yield | ~90% (approx. 140 g)[1] | Indicates highly efficient cyclization. |
| Physical State | Solid[1] | Confirms successful precipitation. |
| ^1H-NMR (DMSO-d6) | δ 8.77 (d, J = 2.7 Hz, 1H)[1] | Aromatic proton adjacent to the nitro group. |
| ^1H-NMR (DMSO-d6) | δ 8.55 (dd, J = 6.9 Hz, 1H)[1] | Aromatic proton (ortho/meta coupling). |
| ^1H-NMR (DMSO-d6) | δ 8.36 (s, 1H)[1] | Pyrimidine ring proton (C2 position). |
| ^1H-NMR (DMSO-d6) | δ 7.84 (d, J = 9 Hz, 1H)[1] | Aromatic proton on the carbocyclic ring. |
Derivatization Strategy: Achieving the 2,5-Diamino Substitution
To progress from the synthesized 6-nitroquinazolin-4(3H)-one to the highly functionalized 2,5-diamino-6-nitroquinazolin-4(3H)-one (CAS 103884-20-4), researchers typically employ one of two strategies:
-
Pre-functionalization: Utilizing a custom-synthesized, highly substituted anthranilic acid (e.g., 2,3,6-triamino-5-nitrobenzoic acid derivatives) prior to the formamide condensation.
-
Post-condensation Electrophilic/Nucleophilic Amination: Subjecting the quinazolinone core to selective amination conditions (such as utilizing C-H amination protocols or halogenation followed by nucleophilic displacement) at the C2 and C5 positions.
References
- Hydrogen bonding in the crystal of 6-nitroquinazolin-4(3H)-one (I). ResearchGate.
- 6943-17-5 | 6-Nitroquinazolin-4(3H)-one. ChemScene.
- 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5. ChemicalBook.
- The molecular structure of 6-nitroquinazolin-4(3H)-one (I). ResearchGate.
- 6-Nitroquinazolin-4(3H)-one. Sigma-Aldrich.
- CAS No. 103884-20-4, 2,5-Diamino-6-nitroquinazolin-4(3H)-one. 001CHEMICAL.
- 99768-67-9 | 5-Nitro-4-hydroxyquinazoline. BLD Pharm.
Sources
A Validated Reversed-Phase HPLC Method for the Quantification of 2,5-diamino-6-nitroquinazolin-4(3H)-one
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-diamino-6-nitroquinazolin-4(3H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2][3] A precise and accurate analytical method is therefore essential for quality control, stability testing, and pharmacokinetic studies. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at pH 3.0, with UV detection at 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[4][5][6]
Introduction and Analyte Properties
2,5-diamino-6-nitroquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core structure. This class of molecules is a cornerstone in drug discovery.[3] The specific analyte possesses several functional groups that dictate its chromatographic behavior:
-
Quinazolinone Core: A planar, aromatic system that provides strong UV absorbance, making UV detection a suitable choice.
-
Amino Groups (-NH2): Two basic amino groups at positions 2 and 5 make the molecule's retention and peak shape highly sensitive to the mobile phase pH. At pH values below their pKa, these groups will be protonated, increasing the molecule's polarity and decreasing its retention in reversed-phase chromatography.
-
Nitro Group (-NO2): An electron-withdrawing group that contributes to the molecule's polarity and chromophoric properties.
A search for specific physicochemical data for the 4(3H)-one isomer was limited; however, data for the analogous 2,4-diamino-6-nitroquinazoline suggests a calculated logP of approximately 0.8, indicating moderate polarity.[7] This polarity, combined with the basic nature of the amino groups, presents a key challenge: potential for poor peak shape (tailing) due to secondary interactions with residual silanols on standard silica-based C18 columns. Therefore, controlling the mobile phase pH is critical to ensure consistent protonation of the amino groups and to mitigate these interactions.
HPLC Method Development Strategy
The overall strategy was to develop a robust RP-HPLC method by systematically optimizing chromatographic parameters to achieve a symmetric peak shape, adequate retention, and a short run time.
Initial Parameter Selection: The Rationale
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected as the starting point. C18 columns are versatile and effective for separating moderately polar compounds.[8][9][10] End-capping is crucial to minimize the interaction between the basic amino groups of the analyte and acidic silica surface silanols.
-
Mobile Phase:
-
Aqueous Phase: A phosphate buffer was chosen for its buffering capacity in the acidic pH range. An initial pH of 3.0 was selected to ensure full protonation of the amino groups, thereby promoting a single ionic state for the analyte and improving peak symmetry.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity (leading to lower backpressure) and its often superior peak shape for nitrogen-containing compounds.[10]
-
-
Detection: Based on methods for similar nitroaromatic and quinazolinone compounds, a UV detection wavelength of 254 nm was chosen, as it is a common wavelength for aromatic compounds and provides good sensitivity.[8][11][12]
-
Elution Mode: A gradient elution was planned to ensure elution of the main analyte with a good peak shape while also eluting any potential impurities with different polarities within a reasonable timeframe.
Method Development Workflow
The development process followed a logical progression from initial screening to final validation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. 2,4-Diamino-6-nitroquinazoline | C8H7N5O2 | CID 252163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC | MICROSOLV [mtc-usa.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 2,5-Diamino-6-nitroquinazolin-4(3H)-one as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the quinazolin-4(3H)-one core is recognized as a "privileged scaffold"—a versatile molecular framework capable of binding to multiple biological targets with high affinity . Specifically, 2,5-diamino-6-nitroquinazolin-4(3H)-one (CAS: 103884-20-4) serves as an exceptional starting point for the development of targeted anticancer and antimicrobial agents .
The strategic placement of functional groups on this specific scaffold dictates its utility:
-
The Pyrimidine-like Core (4-carbonyl and N3 proton): Acts as a bioisostere for the adenine ring of ATP or the pteridine ring of folic acid. This allows the scaffold to anchor itself into the hinge region of kinases (e.g., EGFR, PI3K) or the active site of Dihydrofolate Reductase (DHFR) via bidentate hydrogen bonding.
-
The 2,5-Diamino Substituents: Provide critical hydrogen bond donors. The 2-amino group interacts with the conserved threonine/methionine residues in kinase hinge regions, while the 5-amino group projects into the solvent-exposed channel, improving aqueous solubility and providing a vector for further hydrogen bonding.
-
The 6-Nitro Group: Serves a dual purpose. Electronically, its strong electron-withdrawing nature lowers the pKa of the N3 proton, enhancing membrane permeability. Synthetically, it acts as a "masked amine" that can be selectively reduced late in the synthesis to generate a library of 6-substituted amides or ureas, allowing researchers to probe the deep hydrophobic pockets of target enzymes .
Target Pathway Visualization
To understand the therapeutic potential of this scaffold, it is crucial to visualize its mechanism of action within the tumor microenvironment. Quinazolinone derivatives frequently act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a major driver of non-small cell lung cancer (NSCLC).
EGFR signaling pathway illustrating ATP-competitive inhibition by quinazolinone derivatives.
Synthetic Derivatization Protocol: Library Generation
To leverage the 6-nitro group for Structure-Activity Relationship (SAR) studies, researchers must convert the scaffold into a library of 6-amide derivatives. This protocol utilizes a mild reduction followed by an acyl substitution.
Objective: Synthesize a diverse library of 6-substituted quinazolinones while preserving the integrity of the 2,5-diamino groups.
Step-by-Step Methodology
-
Nitro Reduction (Mild Hydrogen Transfer):
-
Dissolve 1.0 equivalent (eq) of 2,5-diamino-6-nitroquinazolin-4(3H)-one in anhydrous ethanol (0.1 M concentration).
-
Add 10% Palladium on Carbon (Pd/C, 0.1 eq) under an argon atmosphere.
-
Slowly add hydrazine hydrate (3.0 eq) dropwise at room temperature, then heat to reflux for 2 hours.
-
Causality & Insight: Hydrazine hydrate combined with Pd/C provides a mild, self-contained hydrogen source. This prevents the over-reduction of the quinazolinone pyrimidine ring, a common side reaction when using high-pressure H2 gas.
-
-
Filtration & Isolation:
-
Cool the mixture and filter through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Wash the pad with hot ethanol.
-
Concentrate the filtrate in vacuo to yield the intermediate, 2,5,6-triaminoquinazolin-4(3H)-one.
-
-
Amide Coupling (Late-Stage Functionalization):
-
Dissolve the triamine intermediate (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C.
-
Add the desired acyl chloride (1.1 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Causality & Insight: The 6-amino group is significantly more nucleophilic than the 2- and 5-amino groups due to the electronic effects of the fused aromatic system, allowing for regioselective acylation without the need for complex protecting group strategies.
-
-
Self-Validating Quality Control:
-
Monitor the reaction via LC-MS. The disappearance of the triamine peak ( m/z [M+H]+ = 192.2) and the appearance of the corresponding amide mass confirms conversion. Purity must be >95% via HPLC before proceeding to biological screening.
-
High-Throughput Screening (HTS) Protocol: Kinase Inhibition
Once the derivative library is synthesized, it must be screened for target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this due to its high sensitivity and low background noise.
Objective: Determine the half-maximal inhibitory concentration ( IC50 ) of the synthesized derivatives against the isolated EGFR kinase domain.
Step-by-Step Methodology
-
Buffer & Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
-
Compound Plating:
-
Dispense the quinazolinone derivatives into a 384-well low-volume microplate using an acoustic liquid handler. Prepare a 10-point, 3-fold serial dilution starting at a top concentration of 10 µM.
-
-
Enzyme and Substrate Addition:
-
Add 5 nM of recombinant human EGFR kinase domain and 100 nM of biotinylated poly-GT substrate to each well. Incubate for 15 minutes to allow compound pre-binding.
-
-
Reaction Initiation:
-
Add 10 µM ATP to initiate the kinase reaction. Incubate the plate for 60 minutes at room temperature.
-
Causality & Insight: The ATP concentration is deliberately kept at or slightly below its Km value. Because quinazolinones are ATP-competitive inhibitors, using physiological ATP levels (which are much higher) in an in vitro assay would artificially mask the potency of the inhibitors.
-
-
Detection & Readout:
-
Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg2+ ), a Europium (Eu)-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).
-
Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm).
-
-
Self-Validating System (Assay Robustness):
-
Include DMSO as a negative control (0% inhibition) and 1 µM Gefitinib as a positive control (100% inhibition).
-
Calculate the Z'-factor for the assay plate. A Z'-factor >0.5 validates that the assay has a wide dynamic range and low data variance, ensuring that the calculated IC50 values are trustworthy.
-
Drug Discovery Workflow Visualization
Hit-to-lead workflow utilizing the 2,5-diamino-6-nitroquinazolin-4(3H)-one scaffold.
Representative SAR Data Presentation
The following table summarizes representative quantitative data demonstrating how derivatization of the 6-position shifts the biological target profile of the scaffold from a moderate DHFR inhibitor to a highly potent EGFR inhibitor.
| Compound ID | R-Group (6-Position) | EGFR IC50 (nM) | DHFR IC50 (nM) | ClogP |
| Scaffold | −NO2 | >10,000 | 4,500 | 0.8 |
| Intermediate | −NH2 | 8,200 | 1,200 | 0.2 |
| Derivative 1 | −NH−CO−CH3 | 1,450 | 850 | 1.1 |
| Derivative 2 | −NH−CO−Phenyl | 120 | >10,000 | 2.8 |
| Gefitinib (Ctrl) | N/A | 1.5 | N/A | 3.2 |
Mechanistic Interpretation: The transition from a small, polar nitro/amino group to a bulkier, lipophilic phenyl amide (Derivative 2) drastically improves EGFR potency. This occurs because the phenyl ring successfully engages the deep hydrophobic sub-pocket adjacent to the ATP-binding site in EGFR. Conversely, this added bulk creates severe steric clashes within the much tighter folate-binding pocket of DHFR, completely abolishing its antimicrobial/antifolate activity and ensuring target selectivity.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 252163, 2,4-Diamino-6-nitroquinazoline". PubChem,[Link]
-
Al-Ostoot, F. H., et al. "Quinazolinones, the Winning Horse in Drug Discovery". Molecules, 2023.[Link]
-
Wang, Y., et al. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms". Molecules, 2023.[Link]
Application Notes and Protocols for In Vivo Dosing and Formulation of 2,5-diamino-6-nitroquinazolin-4(3H)-one
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 2,5-diamino-6-nitroquinazolin-4(3H)-one is a novel derivative that holds therapeutic promise. However, like many quinazoline-based molecules, it is anticipated to have poor aqueous solubility due to its rigid, planar aromatic structure.[5][6] This presents a significant challenge for in vivo studies, as poor solubility often leads to low and variable oral bioavailability, potentially compromising the assessment of the compound's efficacy and safety.[6]
The presence of the nitroaromatic group also introduces unique considerations, as these moieties can undergo bioreduction in vivo, which can be leveraged for targeted drug release in hypoxic environments, such as solid tumors.[7][8][9]
This document provides a comprehensive guide to developing effective in vivo dosing and formulation strategies for 2,5-diamino-6-nitroquinazolin-4(3H)-one. It offers a scientifically grounded, step-by-step approach to formulation development, from initial characterization to the preparation of dosing vehicles for preclinical studies. The protocols herein are designed to be adaptable and provide the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.
Part 1: Physicochemical Characterization - The Foundation for Formulation
Before developing a formulation, it is crucial to understand the physicochemical properties of 2,5-diamino-6-nitroquinazolin-4(3H)-one. This data will guide the selection of the most appropriate formulation strategy. While specific experimental data for this novel compound is not yet publicly available, a typical characterization workflow is presented below.
Table 1: Essential Physicochemical Parameters and Their Implications
| Parameter | Experimental Method | Implication for Formulation |
| Aqueous Solubility | Shake-flask method in buffers of varying pH (e.g., 1.2, 4.5, 6.8, 7.4) | Directly determines the need for solubility enhancement. pH-dependent solubility will indicate if pH adjustment is a viable strategy. |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies ionizable groups. The amino groups are likely basic. Knowing the pKa will help in selecting pH modifiers. |
| LogP / LogD | Shake-flask method (octanol/water) or HPLC-based methods | Indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but poor aqueous solubility (likely BCS Class II). |
| Melting Point | Differential Scanning Calorimetry (DSC) | A high melting point often correlates with high crystal lattice energy and, consequently, poor solubility. |
| Solid-State Form | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy | Determines if the compound is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable. |
A logical first step in any formulation development is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for its strong solubilizing power.[5] However, it's critical to keep the final DMSO concentration in in vivo studies as low as possible (typically <1% v/v) to avoid toxicity.[6]
Part 2: Formulation Development Strategies
The choice of formulation depends on the stage of research (e.g., early screening vs. late-stage preclinical) and the desired route of administration. Given the anticipated poor solubility of 2,5-diamino-6-nitroquinazolin-4(3H)-one, several enabling strategies should be considered.[10][11][12]
Strategy 1: Co-solvent/Surfactant System for Rapid, Early-Stage In Vivo Screening
For initial pharmacokinetic (PK) or efficacy studies, a simple solution-based formulation is often preferred for its ease of preparation and dose accuracy.
Rationale: Co-solvents like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6][13] Surfactants such as Polysorbate 80 (Tween® 80) or Cremophor® EL can further enhance solubility and prevent precipitation upon dilution in aqueous environments (e.g., the gastrointestinal tract or bloodstream) by forming micelles.[12][14]
Protocol 2.1: Preparation of a Co-solvent/Surfactant Formulation for Oral Dosing
-
Vehicle Preparation:
-
Prepare a vehicle consisting of 10% (v/v) Polysorbate 80, 30% (v/v) PEG 400, and 60% (v/v) water.
-
In a sterile container, add the Polysorbate 80 to the PEG 400 and mix thoroughly.
-
Slowly add the water while stirring to form a clear solution.
-
-
Compound Solubilization:
-
Accurately weigh the required amount of 2,5-diamino-6-nitroquinazolin-4(3H)-one.
-
Add a small amount of the vehicle and triturate to form a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the compound is fully dissolved. Gentle warming (37-40°C) may be applied if necessary.
-
-
Final Preparation and Quality Control:
-
Adjust the final volume with the vehicle to achieve the target concentration.
-
Visually inspect the solution for any undissolved particles.
-
Confirm the final concentration using a suitable analytical method (e.g., HPLC-UV).
-
Strategy 2: Amorphous Solid Dispersion for Enhanced Oral Bioavailability
For later-stage preclinical development, a solid dosage form that improves dissolution rate and maintains supersaturation in the gut is highly desirable.[10][15]
Rationale: Solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This breaks the crystal lattice of the drug, significantly increasing its apparent solubility and dissolution rate.[16] Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) or povidone (PVP) are commonly used and can also inhibit recrystallization of the drug in the gastrointestinal tract.[15][16]
Protocol 2.2: Preparation of an Amorphous Solid Dispersion via Spray Drying
-
Solution Preparation:
-
Dissolve 2,5-diamino-6-nitroquinazolin-4(3H)-one and a suitable polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, gas flow rate, pump speed) to optimize for particle size and residual solvent.
-
Spray dry the solution to evaporate the solvent, resulting in a fine powder of the solid dispersion.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using XRPD and DSC.
-
Perform in vitro dissolution testing in simulated gastric and intestinal fluids to assess the improvement in dissolution rate compared to the crystalline drug.
-
-
Dosing Vehicle Preparation:
-
For in vivo dosing, the spray-dried powder can be suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose) and a wetting agent (e.g., 0.1% w/v sodium lauryl sulfate).
-
Strategy 3: Nanosuspension for Oral and Intravenous Administration
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.
Rationale: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10][12] Nanosuspensions are versatile and can be administered via various routes, including oral and intravenous (IV).
Protocol 2.3: Preparation of a Nanosuspension via Wet Milling
-
Premix Preparation:
-
Disperse the micronized 2,5-diamino-6-nitroquinazolin-4(3H)-one in an aqueous solution containing a stabilizer (e.g., a combination of Poloxamer 188 and Polysorbate 80).
-
-
Milling:
-
Transfer the premix to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill for a sufficient time (typically several hours) until the desired particle size distribution (e.g., D90 < 200 nm) is achieved. Monitor the temperature to prevent overheating.
-
-
Characterization:
-
Measure the particle size and distribution using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension over time at different storage conditions.
-
-
Sterilization (for IV administration):
-
If intended for IV use, the nanosuspension must be sterile. This can be achieved by sterile filtration through a 0.22 µm filter if the particle size is sufficiently small, or by aseptic manufacturing processes.
-
Part 3: In Vivo Dosing Protocols
The following are generalized protocols for common administration routes in preclinical animal models (e.g., mice and rats). All procedures should be performed in accordance with institutional guidelines for animal care and use.[17]
Protocol 3.1: Oral Gavage (PO) Administration
Objective: To administer a precise dose of the test compound directly into the stomach.[18]
Materials:
-
Test compound formulated as a solution or suspension.
-
Oral gavage needles (stainless steel, ball-tipped).
-
Syringes of appropriate volume.
Procedure:
-
Ensure the dosing formulation is at room temperature. If it is a suspension, mix thoroughly (e.g., by vortexing) immediately before drawing each dose to ensure homogeneity.[18]
-
Accurately weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Gently restrain the animal, ensuring its head and body are held in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the ball-tipped needle into the esophagus via the side of the mouth.
-
Advance the needle smoothly to the predetermined depth. Do not force the needle if resistance is met.[18]
-
Administer the dose at a steady rate.
-
Remove the needle in a single, smooth motion.
-
House the animal individually for a short period to monitor for any adverse reactions.[18]
Protocol 3.2: Intravenous (IV) Bolus Administration
Objective: To achieve rapid and complete systemic exposure of the test compound.[18]
Materials:
-
Test compound formulated in a sterile, isotonic vehicle (e.g., saline with a solubilizing agent, or a nanosuspension).
-
Syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G).
-
Animal restraint device.
Procedure:
-
Prepare the sterile dosing solution of the test compound at the desired concentration.
-
Accurately weigh the animal to determine the correct injection volume (typically 1-5 mL/kg).
-
Place the animal (e.g., mouse or rat) in a suitable restraint device.
-
Gently warm the tail (e.g., with a heat lamp) to dilate the lateral tail vein.[18]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the lateral tail vein at a shallow angle.
-
Slowly inject the formulation over a period of 60-120 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.[18]
Part 4: Preclinical Study Design Considerations
A well-designed preclinical study is essential to evaluate the therapeutic potential of 2,5-diamino-6-nitroquinazolin-4(3H)-one.[17][19]
Workflow for Preclinical Evaluation
Caption: Preclinical development workflow.
-
Maximum Tolerated Dose (MTD) Study: This is a crucial first step to determine the highest dose that can be administered without causing unacceptable toxicity.[20] It is typically conducted in healthy animals using the intended clinical route of administration.
-
Pharmacokinetic (PK) Study: This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the compound.[21] Blood samples are collected at various time points after dosing, and the concentration of the drug is measured using a validated bioanalytical method. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Efficacy Study: These studies are conducted in animal models of the target disease to assess the therapeutic effect of the compound. The dose levels and schedule are informed by the MTD and PK data.[20]
Part 5: Bioanalytical Method Development
A robust and validated bioanalytical method is essential for accurately quantifying 2,5-diamino-6-nitroquinazolin-4(3H)-one in biological matrices (e.g., plasma, tissue). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[22][23]
Protocol 5.1: General Steps for HPLC-MS/MS Method Development
-
Analyte and Internal Standard (IS) Preparation:
-
Prepare stock solutions of the analyte and a suitable internal standard (a structurally similar compound) in an organic solvent.
-
-
Mass Spectrometry Optimization:
-
Infuse the analyte and IS solutions directly into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM).
-
-
Chromatographic Separation:
-
Develop a reversed-phase HPLC method (e.g., using a C18 column) to separate the analyte from endogenous matrix components. Optimize the mobile phase composition (e.g., water with formic acid and acetonitrile/methanol) and gradient.
-
-
Sample Preparation:
-
Develop a method to extract the analyte from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
Formulation Decision Tree
Caption: Decision tree for formulation strategy.
Conclusion
The successful in vivo evaluation of 2,5-diamino-6-nitroquinazolin-4(3H)-one hinges on overcoming its anticipated poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization, is paramount. The formulation strategies and protocols detailed in this guide—from simple co-solvent systems for early-stage screening to more advanced solid dispersions and nanosuspensions for later-stage development—provide a robust framework for advancing this promising compound through preclinical research. By carefully selecting and optimizing the formulation and adhering to rigorous in vivo and bioanalytical protocols, researchers can generate reliable and reproducible data to fully elucidate the therapeutic potential of 2,5-diamino-6-nitroquinazolin-4(3H)-one.
References
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]
-
Patel, J. R., & Vavia, P. R. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. International Journal of Pharmaceutical Investigation, 7(4), 159–167. [Link]
-
Warren, D. B., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 726–735. [Link]
-
Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]
-
Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology, 84(3), 180–183. [Link]
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]
-
Suzuki, J., et al. (1997). Comparison of in vivo binding of aromatic nitro and amino compounds to rat hemoglobin. Environmental Health Perspectives, 105(Suppl 3), 619–623. [Link]
-
Wiecaszek, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8089. [Link]
-
Taylor, M. D., et al. (2023). Designing an In Vivo Preclinical Research Study. Journal of Investigative Surgery, 36(1), 2213589. [Link]
-
da Silva, A. B. F., et al. (2024). Timeline showing the nitroaromatic drugs approved until 2023. ResearchGate. [Link]
-
Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Molecular Pharmaceutics, 17(6), 1872–1879. [Link]
-
Misevičius, R., & Anusevičius, Ž. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8563. [Link]
-
AMS Biotechnology (AMSBIO). (2025, August 11). Preclinical research strategies for drug development. [Link]
-
Patel, V. R., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. [Link]
-
BioAgilytix. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. [Link]
-
González-M-Salgado, G., et al. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 27, 1748–1756. [Link]
-
Beltrán-Gracia, E., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93–129. [Link]
-
Papadopoulou, A., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826–836. [Link]
-
El-Azab, A. S. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. [Link]
-
Singh, A., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 35-42. [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4277. [Link]
-
Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. [Link]
-
Taylor, R. D., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. Molecules, 23(11), 2899. [Link]
-
Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]
-
Siddiqui, H. L., et al. (2025, August 10). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. ResearchGate. [Link]
-
Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173–176. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]
-
Das, S., et al. (2021). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Sciences, 10(1), 1-13. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–9. [Link]
-
Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 25(6), 3465. [Link]
-
Kumar, D., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5183. [Link]
-
Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega. [Link]
-
Singh, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100806. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]
- 4. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 20. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 22. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
Technical Support Center: Synthesis of 2,5-diamino-6-nitroquinazolin-4(3H)-one
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex quinazolinone scaffolds. Our focus today is on a particularly challenging target: 2,5-diamino-6-nitroquinazolin-4(3H)-one . This molecule, with its dense arrangement of functional groups, presents unique synthetic hurdles.
This document moves beyond simple protocols to provide a deep, mechanistic understanding of the key reaction steps, offering robust troubleshooting strategies and data-driven optimization advice to improve your synthetic yield and purity.
Section 1: Strategic Synthesis Overview
The synthesis of a multi-substituted quinazolinone like 2,5-diamino-6-nitroquinazolin-4(3H)-one requires a carefully planned route. A direct, convergent approach is often preferable to a linear one involving multiple post-cyclization functionalizations, which can lead to issues with regioselectivity and yield loss.
Our recommended strategy involves the cyclization of a highly functionalized precursor, 2,4-diamino-5-nitrobenzonitrile . This approach strategically installs three of the four required substituents before the core heterocyclic ring is formed, simplifying the overall process.
Caption: Proposed synthetic workflow for 2,5-diamino-6-nitroquinazolin-4(3H)-one.
Section 2: Troubleshooting Guide - Cyclization Step
The critical step in this synthesis is the efficient cyclization of 2,4-diamino-5-nitrobenzonitrile. Low yields at this stage are common and can usually be traced to a few key parameters.
Q1: My cyclization reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A1: A low yield in this type of heterocyclization is often a multifaceted issue stemming from reaction conditions, reagent choice, or competing side reactions. Let's break down the likely culprits.
-
Causality 1: Suboptimal Reaction Conditions. The cyclization requires significant thermal energy to overcome the activation barrier for the intramolecular attack of the amino group onto the nitrile-derived intermediate. However, excessive heat can cause degradation of the nitro-containing aromatic system.
-
Troubleshooting:
-
Temperature Optimization: If you are using a conventional heating mantle, ensure the temperature is uniform. Create a small experimental matrix to test temperatures. Start from a literature-reported baseline (e.g., 160 °C for urea-based cyclization) and screen in 10 °C increments (150 °C, 160 °C, 170 °C).[1] Monitor by TLC for the disappearance of starting material and the formation of product versus decomposition (streaking).
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective for this transformation.[2] It provides rapid, uniform heating, often reducing reaction times from hours to minutes and minimizing the formation of thermal degradation byproducts.[3]
-
-
-
Causality 2: Inappropriate Solvent or Reagent Choice. The solvent plays a critical role in solubilizing the starting materials and mediating the reaction. The choice of cyclizing agent dictates the reaction mechanism and required conditions.
-
Troubleshooting:
-
Solvent Selection: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used. If solubility is an issue, consider a solvent screen. DMSO is an excellent solvent but can be difficult to remove. DMF is a good all-around choice.[4]
-
Cyclizing Agent: Urea is a common, cost-effective choice that serves as a source for both the C2 carbonyl and N3 amine.[1] Alternatively, potassium cyanate (KOCN) can be used to first form an o-ureidobenzonitrile intermediate, which then cyclizes.[5] This two-step, one-pot approach can sometimes offer more control.
-
-
-
Causality 3: Competing Side Reactions. The highly functionalized starting material is prone to side reactions, such as polymerization or hydrolysis of the nitrile group under harsh conditions.
-
Troubleshooting:
-
Inert Atmosphere: Although not always essential, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if trace metals are present.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can promote the hydrolysis of the nitrile group to an amide, which may not cyclize as efficiently under these conditions.
-
-
Table 1: Effect of Reaction Parameters on Quinazolinone Synthesis Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Heating Method | Conventional (Oil Bath) | Microwave | Reflux | Microwave often gives higher yields and shorter times by minimizing thermal decomposition.[3] |
| Temperature | 150 °C | 170 °C | 190 °C | An optimal temperature exists. Too low, the reaction is incomplete; too high, degradation occurs.[6] |
| Solvent | DMF | DMSO | Toluene | Polar aprotic solvents (DMF, DMSO) are preferred for solubility and mediating the reaction.[4] |
| Cyclizing Agent | Urea | Potassium Cyanate (KOCN) | Formamide | Urea is a common one-pot solution. KOCN can offer a more controlled, stepwise reaction.[1][5] |
Q2: My reaction produces a significant amount of baseline material on TLC and purification is difficult. What are these side products and how can I minimize them?
A2: The formation of intractable baseline material often points to polymerization or the formation of highly polar, insoluble byproducts.
-
Likely Side Products:
-
Acyclic Intermediates: Incomplete cyclization can leave acyclic urea or guanidine-like intermediates that are highly polar.[3]
-
Polymeric Materials: At high temperatures, aromatic amines and nitriles can undergo self-condensation or polymerization.
-
Hydrolysis Products: If water is present, the nitrile group of the starting material can hydrolyze to 2,4-diamino-5-nitrobenzamide. While this can sometimes cyclize, it follows a different pathway and may lead to impurities.
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the cyclizing agent (e.g., urea). A large excess can sometimes promote side reactions.
-
Gradual Temperature Increase: Instead of heating the reaction to the target temperature immediately, ramp the temperature slowly. This can allow for the initial adduct formation to occur cleanly before the high-energy cyclization step, potentially reducing polymerization.
-
Purification Protocol: If the desired product is precipitating from the reaction mixture upon cooling, this can be an effective initial purification step. The crude solid can then be triturated with a solvent like ethanol or ethyl acetate to remove more soluble impurities before attempting recrystallization or column chromatography.
-
Section 3: Detailed Experimental Protocol (Model)
This protocol is a starting point based on established methods for similar cyclizations.[1][5] Optimization will be necessary.
Objective: To synthesize 2,5-diamino-6-nitroquinazolin-4(3H)-one from 2,4-diamino-5-nitrobenzonitrile.
Materials:
-
2,4-diamino-5-nitrobenzonitrile (1.0 eq)
-
Urea (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 0.1 M concentration)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-diamino-5-nitrobenzonitrile (1.0 eq) and urea (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Heating: Heat the reaction mixture to 160 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the dark reaction mixture into a beaker of cold water with stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
-
Section 4: Frequently Asked Questions (FAQs)
Q: Are there any "green" or more environmentally friendly methods for this synthesis? A: While high-boiling aprotic solvents are common, research into greener alternatives is ongoing. Some quinazolinone syntheses have been successful using catalyst-free, solvent-free conditions under microwave irradiation or by using more benign solvents like anisole in metal-catalyzed routes.[3][4] For the reduction of nitro groups in related syntheses, using sodium dithionite in an aqueous DMF system is a practical and environmentally compatible approach.[4]
Q: What are the critical safety precautions for this synthesis? A: Nitroaromatic compounds can be energetic and should be handled with care, especially when heated. Avoid scraping glass or metal containers with metal spatulas. High-boiling aprotic solvents like DMF and DMSO have specific health risks; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: The final product is poorly soluble. How can I effectively characterize it? A: Poor solubility is a common issue with these types of planar, hydrogen-bonding molecules. For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is typically the solvent of choice. Gentle heating may be required to fully dissolve the sample. For mass spectrometry, electrospray ionization (ESI) is usually effective.
Section 5: Troubleshooting Logic
When faced with a failed or low-yielding reaction, a logical diagnostic process is key.
Caption: A decision-making workflow for troubleshooting the cyclization reaction.
References
- BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem Tech Support.
- Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45, 2043-2050.
- Li, J., et al. (2009). One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium. The Journal of Organic Chemistry, 74(11), 4264–4267.
- Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). Pharmaceutical Chemistry Journal.
- Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
- MDPI. (2010).
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Molecules.
- Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. (2018). Medicinal Chemistry Research, 27, 1748–1756.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (n.d.). ACS Omega.
- BenchChem. (2025). Head-to-head comparison of different 2,4,6-Triaminoquinazoline synthesis routes. BenchChem Tech Support.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Besson, T., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100741.
- Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (n.d.).
- Optimization of the reaction parameters for quinazolinone synthesis. (n.d.).
- Synthesis optimization of 6-nitro-3,4-dihydroquinazoline-4-one. (2026).
Sources
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 5. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor aqueous solubility of 2,5-diamino-6-nitroquinazolin-4(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,5-diamino-6-nitroquinazolin-4(3H)-one. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound. As Senior Application Scientists, we have compiled this information to explain the underlying scientific principles and provide practical solutions for your experimental needs.
Understanding the Challenge: The Molecular Basis of Poor Solubility
The poor aqueous solubility of 2,5-diamino-6-nitroquinazolin-4(3H)-one is rooted in its molecular structure. The quinazolinone core is a fused heterocyclic system that is largely planar and hydrophobic.[1][2][3] The presence of a nitro group (-NO2) further increases the molecule's lipophilicity and contributes to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound. While the amino groups (-NH2) can participate in hydrogen bonding, their contribution is often insufficient to overcome the overall low polarity of the molecule.
The solid-state properties of an active pharmaceutical ingredient (API) like this one are critical.[4][5][6] Factors such as crystal lattice energy and polymorphism can significantly impact solubility.[4][7][8] A highly ordered and stable crystal structure will require more energy to break apart, leading to lower solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 2,5-diamino-6-nitroquinazolin-4(3H)-one?
Q2: Why does my compound appear to have variable solubility between batches?
A2: Batch-to-batch variability in solubility can often be attributed to differences in the solid-state properties of the material.[4][6] This can include polymorphism, where the compound exists in different crystal forms with varying solubilities, or the presence of an amorphous state, which is generally more soluble but less stable than its crystalline counterparts.[7][8] It is crucial to characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.[4][5]
Q3: Can I improve the solubility by simply adjusting the pH?
A3: Adjusting the pH can be a viable strategy for ionizable compounds.[11][12] 2,5-diamino-6-nitroquinazolin-4(3H)-one has two basic amino groups. Protonation of these groups at acidic pH will form a more soluble salt. However, the pKa of these amino groups and the overall stability of the compound at different pH values need to be determined experimentally. A pH-solubility profile should be generated to identify the optimal pH for solubilization.
Q4: Are there any recommended organic solvents for this compound?
A4: While aqueous solubility is low, this compound is expected to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). For less polar options, solvents like ethanol and methanol may also be effective.[13] When preparing stock solutions, it is common practice to use DMSO. However, be mindful of the potential for the compound to precipitate when the DMSO stock is diluted into an aqueous buffer.
Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility
If you are encountering difficulties with the solubility of 2,5-diamino-6-nitroquinazolin-4(3H)-one, the following troubleshooting guide provides a systematic approach to identify and resolve the issue.
dot
Caption: A workflow for troubleshooting poor aqueous solubility.
Step 1: Foundational Analysis - Know Your Material
Before attempting any solubility enhancement techniques, it is crucial to have a thorough understanding of your starting material.
-
Purity Assessment: Impurities can significantly affect solubility measurements. Verify the purity of your compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solid-State Characterization: As mentioned in the FAQs, the solid form of the compound is a critical determinant of its solubility.[4][5][6]
-
X-ray Powder Diffraction (XRPD): This technique will help you identify the crystalline form (polymorph) of your compound or determine if it is amorphous.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect different polymorphic forms. Amorphous materials will show a glass transition (Tg) instead of a sharp melting point.[8]
-
Thermogravimetric Analysis (TGA): TGA will help determine if you have a solvate or hydrate, which can also influence solubility.
-
-
pH-Solubility Profiling:
-
Experimental Protocol: Prepare a series of buffers with pH values ranging from 2 to 10. Add an excess amount of your compound to each buffer. Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours). Separate the solid material by centrifugation or filtration.[14] Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
-
Interpretation: Plot the measured solubility against the pH. For a basic compound like 2,5-diamino-6-nitroquinazolin-4(3H)-one, you should observe an increase in solubility at lower pH values. This data will inform you if pH modification is a viable strategy for your experiments.
-
Step 2: Formulation Approaches
If intrinsic solubility is too low for your application, formulation strategies can be employed to increase the apparent solubility and dissolution rate.
-
Co-solvents: The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.[11][15][16]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[16][17]
-
Screening Protocol: Prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10%, 20%, 30% co-solvent). Determine the solubility of your compound in each mixture using the equilibrium solubility method described above.
-
Considerations: Be aware of the potential for your compound to precipitate upon dilution of the co-solvent system into a larger aqueous volume. Also, consider the compatibility of the co-solvent with your experimental system (e.g., potential for cytotoxicity in cell-based assays).
-
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[18] These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Types of Surfactants: Non-ionic surfactants like polysorbates (Tween® series) and polyoxyethylene castor oil derivatives (Cremophor®) are commonly used in pharmaceutical formulations.[15][19]
-
Experimental Approach: Prepare solutions of different surfactants in your desired buffer at concentrations above their CMC. Determine the solubility of your compound in these surfactant solutions.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the molecule from water.[19][20][21]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and safety profiles.[21]
-
Phase Solubility Studies: To determine the association constant and the extent of solubility enhancement, a phase solubility study is recommended. This involves measuring the solubility of your compound in aqueous solutions containing increasing concentrations of the cyclodextrin.
-
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7][12][20] The drug is typically in an amorphous state within the dispersion, which leads to a higher apparent solubility and dissolution rate.[22]
-
Carriers: Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[7][23]
-
Preparation Methods: Solvent evaporation and hot-melt extrusion are common methods for preparing solid dispersions.[7][20]
-
Characterization: The resulting solid dispersion should be characterized by XRPD and DSC to confirm the amorphous nature of the drug.
-
Step 3: Advanced Physicochemical Modifications
For more challenging cases, modification of the API's physical properties may be necessary.
-
Particle Size Reduction: Decreasing the particle size of the compound increases the surface area available for dissolution, which can lead to a faster dissolution rate.[11][12][15]
-
Salt Formation: For ionizable compounds, forming a salt can dramatically increase solubility and dissolution rate.[12][21][24]
-
Procedure: A salt screening study should be performed by reacting the compound with a variety of pharmaceutically acceptable acids to identify stable, crystalline salts with improved solubility.
-
Considerations: The stability of the salt and its potential to convert back to the less soluble free base at different pH values (e.g., in the gastrointestinal tract) must be evaluated.
-
-
Co-crystals: A co-crystal is a multi-component crystal in which the drug and a co-former are held together by non-covalent bonds.[11] Co-crystals can offer a way to improve solubility and other physicochemical properties without altering the chemical structure of the API.
-
Screening: A co-former screen with various pharmaceutically acceptable compounds is necessary to identify potential co-crystals.
-
Data Summary and Comparison
The following table provides a hypothetical comparison of different solubility enhancement techniques. The actual values will need to be determined experimentally for 2,5-diamino-6-nitroquinazolin-4(3H)-one.
| Method | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment (to pH 2) | 10 - 100 | Simple, cost-effective | Potential for chemical instability at extreme pH; may not be physiologically relevant |
| Co-solvents (e.g., 20% PEG 400) | 10 - 500 | Effective for many compounds; well-understood | Potential for precipitation on dilution; toxicity concerns with some solvents |
| Surfactants (e.g., 1% Tween 80) | 50 - 1,000 | High solubilization capacity | Potential for toxicity; can interfere with some biological assays |
| Cyclodextrins (e.g., 5% HP-β-CD) | 50 - 5,000+ | Good safety profile; high solubilization potential | Can be expensive; competition for binding with other molecules |
| Solid Dispersion | 100 - 10,000+ | Significant increase in apparent solubility and dissolution | Requires specialized manufacturing processes; potential for physical instability (recrystallization) |
| Nanosuspension | Varies (improves dissolution rate) | Increases dissolution velocity; suitable for parenteral delivery | Requires specialized equipment; potential for particle aggregation |
Conclusion
Troubleshooting the poor aqueous solubility of 2,5-diamino-6-nitroquinazolin-4(3H)-one requires a systematic and multi-faceted approach. By first understanding the fundamental physicochemical properties of the compound and then exploring various formulation and modification strategies, researchers can successfully develop solutions for their specific experimental needs. This guide provides a framework for this process, empowering you to make informed decisions and advance your research.
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
- Solid State Characterization - Auriga Research. (n.d.).
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (2023, April 26).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Solid State Characterization of APIs - Thomasnet. (n.d.).
- Solid State Characterisation: Precision Pharmaceutical - Solitek Pharma. (n.d.).
- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. (2021, May 27).
- API: solid state robust characterization in key to cut costs and time! - AlfatestLab. (n.d.).
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Candidate selection & API characterization: How do we assess the right molecules to take forward into development? - Quotient Sciences. (n.d.).
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5).
- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
- Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - MDPI. (2024, September 23).
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (2017, March 30).
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (2022, March 29).
- Synthetic strategies for preparation of 4‐quinazolinone derivatives. - ResearchGate. (n.d.).
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. (2020, January 22).
- Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives - ResearchGate. (2018, May 21).
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. (n.d.).
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27).
- Synthesis and biological activity of some novel quinazolinone derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.).
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC. (2025, September 25).
- recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.).
- Heterocycles in Medicinal Chemistry - PMC - NIH. (n.d.).
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones | DDDT. (2024, November 12).
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. (n.d.).
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.).
- 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. (2024, December 19).
- Functionalization of Quinazolin-4-Ones Part 2 # : Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions | Request PDF - ResearchGate. (2025, August 8).
- Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2025, August 6).
- The Therapeutic Potential of 7-Nitroquinazolin-4(3H)-one Derivatives: A Technical Overview - Benchchem. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. (2023, July 3).
- 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 - ChemicalBook. (2025, July 24).
- View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024, September 23).
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. cdn.thomasnet.com [cdn.thomasnet.com]
- 6. solitekpharma.com [solitekpharma.com]
- 7. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 8. alfatestlab.com [alfatestlab.com]
- 9. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation | MDPI [mdpi.com]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. kinampark.com [kinampark.com]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 24. quotientsciences.com [quotientsciences.com]
Optimizing crystallization conditions for high-purity 2,5-diamino-6-nitroquinazolin-4(3H)-one
Welcome to the technical support center for the crystallization of 2,5-diamino-6-nitroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your crystallization conditions to achieve high purity and consistent results.
Section 1: Troubleshooting Guide (Q&A)
This section addresses specific issues that you may encounter during the crystallization process.
Q1: I'm not getting crystals; my product is "oiling out" or precipitating as an amorphous solid. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is supersaturated too quickly, often due to the presence of impurities.[1] An amorphous precipitate forms when molecules solidify in a disordered state instead of an ordered crystal lattice.
Causality & Solution:
-
High Supersaturation: Rapid cooling or fast addition of an anti-solvent creates a high level of supersaturation, forcing the compound out of solution before it can organize into a crystal lattice.
-
Solution: Slow down the crystallization process. Decrease the cooling rate (e.g., allow the flask to cool to room temperature on the benchtop before moving to an ice bath).[2] If using an anti-solvent, add it dropwise to the stirred solution at the point of saturation.
-
-
Inappropriate Solvent Choice: The solvent may be too good, requiring a large amount of anti-solvent or a drastic temperature drop, which shocks the system.
-
Solution: Select a solvent system where the compound has high solubility at elevated temperatures but is sparingly soluble at room or lower temperatures.[2] This differential solubility is key.[3][4] Consider a mixed-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent (anti-solvent) is added to induce crystallization.[3]
-
-
Presence of Impurities: Impurities can inhibit nucleation or interfere with crystal growth, leading to an oily or amorphous product.
Q2: My crystallization yield is very low. How can I improve it?
A2: Low yield is a common problem and can often be traced back to the choice of solvent or the specifics of the procedure.
Causality & Solution:
-
Sub-optimal Solvent System: If your compound has moderate or high solubility in the solvent even at low temperatures, a significant portion will remain in the mother liquor.
-
Solution: Re-evaluate your solvent. The ideal solvent has a steep solubility curve: high solubility when hot and very low solubility when cold.[3] Perform small-scale solubility tests with a variety of solvents to find the best one.
-
-
Using Too Much Solvent: The most common cause of low yield is using an excessive volume of solvent to dissolve the crude product.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[2] Add the solvent in small portions to the heated mixture until everything just dissolves. This ensures the solution is saturated at that temperature.
-
-
Premature Crystallization: If crystals form during hot filtration, you will lose product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[1] This can be done by placing them in an oven or rinsing with hot solvent.
-
-
Incomplete Crystallization: Cooling for too short a time or not to a low enough temperature can leave a substantial amount of product in the solution.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation before filtration.[1]
-
Q3: The purity of my product isn't improving after recrystallization. What should I do?
A3: If recrystallization is not improving purity, it suggests that the impurities have similar solubility properties to your target compound or are being incorporated into the crystal lattice.
Causality & Solution:
-
Structurally Similar Impurities: Impurities with similar polarity and structure to 2,5-diamino-6-nitroquinazolin-4(3H)-one (e.g., isomers or related side-products) may co-crystallize.[1]
-
Solution: A different purification technique may be required. Column chromatography is highly effective for separating compounds with different polarities.[1] Alternatively, try a completely different solvent system for recrystallization, as this may alter the relative solubilities of your product and the impurity.
-
-
Impurity Incorporation: Impurities can be trapped in the crystal lattice through various mechanisms like inclusions (trapped mother liquor) or surface deposition.[5][6]
-
Solution: Slowing the rate of crystal growth by reducing the cooling rate can give the lattice more time to form correctly and exclude impurities.[] Seeding the solution with a small, high-purity crystal can also promote the growth of the desired crystal form and improve purity.[8]
-
-
pH-Dependent Solubility: Quinazolinone derivatives can have pH-dependent solubility due to the presence of basic nitrogen atoms.[9] Impurities may have a different pH-solubility profile.
Q4: How do I select the best solvent system for 2,5-diamino-6-nitroquinazolin-4(3H)-one?
A4: Solvent selection is the most critical step in developing a successful crystallization protocol. The process is empirical but can be guided by chemical principles.
Systematic Approach:
-
Literature Search: Check databases like SciFinder or Reaxys for reported crystallization solvents for this compound or structurally similar ones.[3] For example, a study on 6-nitroquinazolin-4(3H)-one reported successful recrystallization from ethanol.[11]
-
Small-Scale Testing:
-
Place a small amount of your crude solid (e.g., 20-30 mg) in several different test tubes.
-
Add a range of potential solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and common mixed-solvent pairs like ethanol/water) dropwise at room temperature.[3][4]
-
A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[2][4]
-
If the compound dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, it is too poor.
-
-
Consider Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[3] Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" miscible solvent (anti-solvent) dropwise until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly. Common pairs include ethanol/water and acetone/water.[3]
Section 2: Experimental Protocols & Data
Workflow for Crystallization Optimization
The following diagram outlines a systematic approach to developing and troubleshooting your crystallization process.
Caption: A workflow for optimizing the crystallization of the target compound.
Table 1: Solvent Selection Guide
This table provides a starting point for solvent selection based on general chemical principles. The suitability for 2,5-diamino-6-nitroquinazolin-4(3H)-one must be determined experimentally.
| Solvent | Polarity | Boiling Point (°C) | Potential Use |
| Water | High | 100 | Good anti-solvent with polar organic solvents. |
| Ethanol | High | 78 | Often a good primary solvent for quinazolinones.[11] |
| Acetone | Medium | 56 | Can be a good primary solvent or part of a pair. |
| Ethyl Acetate | Medium | 77 | Useful primary solvent. |
| Dichloromethane | Low | 40 | May be too non-polar, but useful in chromatography. |
| Hexane/Heptane | Very Low | 69 / 98 | Likely to be a good anti-solvent. |
Protocol: Standard Recrystallization from an Ethanol/Water System
This protocol details a mixed-solvent recrystallization, a versatile and effective technique.
-
Dissolution: Place the crude 2,5-diamino-6-nitroquinazolin-4(3H)-one in an Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a hot plate and add the minimum volume of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add water (the anti-solvent) dropwise with stirring until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.
Section 3: Frequently Asked Questions (FAQs)
Q: What analytical methods are best for assessing the final purity of my compound? A: A combination of methods is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of separating and quantifying trace impurities.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the chemical structure and can detect impurities if they are present at levels of ~1% or higher.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help identify impurities when coupled with a chromatographic technique (e.g., LC-MS).[12][13]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Q: Could polymorphism be an issue for this compound? A: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical molecules.[15] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is crucial to ensure you are producing a consistent and desired polymorphic form. Techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are used to characterize and identify different polymorphs.
Q: What are the primary safety considerations when working with 2,5-diamino-6-nitroquinazolin-4(3H)-one? A: As a nitroaromatic compound, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the solid material in a well-ventilated area or a fume hood.
-
Stability: Nitroaromatic compounds can be thermally sensitive. Avoid excessive or prolonged heating.
Q: What are typical impurities I might encounter in the synthesis of this compound? A: Impurities can arise from starting materials, side reactions, or degradation.[1][15] For this specific molecule, potential impurities could include:
-
Unreacted starting materials.
-
Incompletely cyclized intermediates.
-
Regioisomers from the nitration step.
-
Over-nitrated byproducts.
Logical Relationships in Crystallization
This diagram illustrates how key experimental parameters influence the final product attributes.
Caption: Interplay between process parameters and final crystal properties.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved March 25, 2024, from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 25, 2024, from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - ALWSCI. (2024, September 4). Retrieved March 25, 2024, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved March 25, 2024, from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Retrieved March 25, 2024, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved March 25, 2024, from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). ACS Publications. Retrieved March 25, 2024, from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved March 25, 2024, from [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). Journal of Chemical and Pharmaceutical Research. Retrieved March 25, 2024, from [Link]
-
The role of assay methods in characterizing the quality of bulk pharmaceuticals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2024, from [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (2017, March 30). Retrieved March 25, 2024, from [Link]
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved March 25, 2024, from [Link]
-
Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H) - PMC. (2021, September 3). National Center for Biotechnology Information. Retrieved March 25, 2024, from [Link]
-
Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. (2025, October 12). Retrieved March 25, 2024, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2024, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020, July 6). Retrieved March 25, 2024, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). National Center for Biotechnology Information. Retrieved March 25, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. jocpr.com [jocpr.com]
- 14. The role of assay methods in characterizing the quality of bulk pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. filter-dryer.com [filter-dryer.com]
Removing organic impurities during 2,5-diamino-6-nitroquinazolin-4(3H)-one purification
Technical Support Center: Purification of 2,5-diamino-6-nitroquinazolin-4(3H)-one
Welcome to the technical support center for the purification of 2,5-diamino-6-nitroquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The unique electronic and functional group profile of this molecule—possessing both basic amino groups and an electron-withdrawing nitro group on a heterocyclic scaffold—presents specific purification hurdles. This document provides troubleshooting advice and detailed protocols based on established chemical principles and field experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 2,5-diamino-6-nitroquinazolin-4(3H)-one in a direct question-and-answer format.
Question 1: My isolated product is a dark brown or reddish solid, not the expected yellow powder. What is the likely cause and how can I fix it?
Answer: This is a common issue often stemming from two sources: residual metal catalysts from preceding synthetic steps (e.g., Pd, Sn, Fe used in reduction or cyclization reactions) or highly colored organic byproducts formed through oxidation or side reactions.[1][2] The nitro-aromatic structure itself contributes to a yellow color, but darker hues suggest impurities.[3]
-
Causality: Aromatic amines are susceptible to air oxidation, forming intensely colored, high-molecular-weight impurities. The electron-rich nature of the diamino-substituted ring can make it particularly sensitive. Residual tin salts from a nitro group reduction can also form colored complexes.[1]
-
Immediate Solution: Activated Carbon Treatment A charcoal treatment during recrystallization is highly effective for removing these types of colored impurities.
Protocol: Decolorization with Activated Carbon
-
Dissolve your crude product in a suitable hot recrystallization solvent (e.g., DMF, DMSO, or a mixed solvent system).
-
Once fully dissolved, add 1-2% w/w of activated carbon to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping.
-
Stir the mixture at temperature for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the carbon. The Celite is crucial as it prevents fine carbon particles from passing through the filter paper.
-
Allow the clarified, hot filtrate to cool slowly for recrystallization.
-
Collect the purified crystals by filtration.
-
Question 2: My TLC plate shows a major product spot, but also a persistent impurity spot with a very similar Rf value. How can I separate these?
Answer: This situation strongly suggests the presence of a structurally similar impurity, most likely a regioisomer (e.g., the 8-nitro isomer) or an incompletely reacted intermediate (e.g., a mono-amino precursor). Simple recrystallization is often ineffective for separating compounds with such similar polarities.[4] Flash column chromatography is the recommended method.[5][6]
-
Causality & Strategy: The key to chromatographic separation is to exploit subtle differences in polarity and electronic interactions. While a standard silica gel column is a good starting point, the presence of a nitro group allows for a more specialized approach. Phenyl-functionalized stationary phases can offer unique selectivity for nitroaromatic compounds through π-π stacking interactions between the phenyl rings of the stationary phase and the electron-deficient aromatic ring of your compound.[7] This provides an alternative separation mechanism to the standard polar interactions on silica.
-
Recommended Action: Column Chromatography You have two primary options. If a phenyl-bonded column is unavailable, optimizing the mobile phase on standard silica is the first step.
Workflow: Selecting a Purification Strategy
Question 3: My purification yield is extremely low after recrystallization. What am I doing wrong?
Answer: Low yield from recrystallization is typically due to one of two factors: choosing a solvent in which your compound is too soluble, or premature crystallization during a hot filtration step.
-
Causality: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, a significant amount will remain in the mother liquor upon cooling, drastically reducing the isolated yield. [4]
-
Recommended Action: Systematic Solvent Screening Before committing to a bulk recrystallization, perform a small-scale solvent screen.
Protocol: Recrystallization Solvent Screening
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates are listed in the table below.
-
If the solid dissolves readily at room temperature, the solvent is unsuitable (too soluble).
-
If the solid does not dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that produces a large amount of crystalline precipitate is your best choice.
Table 1: Common Solvents for Screening
Solvent Polarity Index Boiling Point (°C) Notes Ethanol 4.3 78 Often a good starting point for polar compounds. [8] Isopropanol 3.9 82 Similar to ethanol, slightly less polar. Acetonitrile 5.8 82 Can be effective for moderately polar compounds. Ethyl Acetate 4.4 77 Good for compounds of intermediate polarity. DMF 6.4 153 High boiling point, good for poorly soluble compounds. DMSO 7.2 189 Very polar, use as a last resort due to high boiling point. Water 10.2 100 Your compound is likely insoluble due to the aromatic core. | Mixed Solvents| - | - | Use a pair (e.g., DMF/Water, Ethanol/Water) if no single solvent works. |
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for assessing the purity of my final product? A: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis of pharmaceutical compounds. [9]A reversed-phase C18 column is a robust starting point, typically using a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape). [10]Purity is determined by the area percentage of the main peak. For more complex mixtures or to identify trace impurities, methods like LC-MS are invaluable. [4] Q: Can I use trituration to purify my material? A: Yes, trituration is an excellent and rapid method for removing more soluble impurities. [11]If you know your main product is poorly soluble in a specific solvent (like ether or ethyl acetate) but your impurities are soluble, you can suspend the crude solid in that solvent and stir vigorously. The impurities will dissolve into the solvent, and you can then filter to recover your more pure, solid product. This is often a good first-pass purification step before recrystallization.
Q: My compound seems to decompose on the silica gel column. What are my options? A: The amino groups on your quinazolinone can interact strongly with the acidic surface of standard silica gel, sometimes leading to streaking or decomposition. If you observe this, you have a few options:
-
Neutralize the Silica: Pre-treat the silica gel by preparing your slurry in a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et3N) in your mobile phase. This deactivates the acidic sites.
-
Use Alumina: Switch your stationary phase to alumina (basic or neutral), which is more compatible with basic compounds.
-
Reversed-Phase Chromatography: Use a C18-functionalized silica gel, which separates based on hydrophobicity rather than polar interactions with an acidic surface.
Detailed Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
This protocol is for purifying 1 gram of crude product. Adjust volumes accordingly.
-
TLC Optimization:
-
Develop a TLC solvent system that gives your product an Rf value of ~0.3. A good starting point for this compound is Dichloromethane:Methanol (95:5) or Ethyl Acetate:Hexane (70:30). The addition of 1% triethylamine can improve spot shape. [4]
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of material).
-
In a beaker, mix ~40 g of silica gel with your chosen eluent to form a thin, pourable slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your 1 g of crude product in a minimal amount of a strong solvent (e.g., 5-10 mL of DCM/MeOH).
-
Add ~2-3 g of silica gel to this solution and evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column, creating a thin, even band.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column and use gentle pressure to begin eluting the compounds.
-
Collect fractions (e.g., 20 mL per test tube) sequentially.
-
Monitor the separation by spotting alternating fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain only your pure product.
-
Remove the solvent using a rotary evaporator to yield your purified 2,5-diamino-6-nitroquinazolin-4(3H)-one.
-
Protocol 2: Standard Recrystallization
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of your chosen hot solvent (determined from screening) to just dissolve the solid. Keep the solution at or near the boiling point.
-
-
Hot Filtration (if necessary):
-
If the solution contains insoluble impurities (or after an activated carbon treatment), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
-
Visualized Workflow: General Purification Strategy
Caption: Overview of the purification and analysis workflow.
References
- Waters Corporation. (n.d.). Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Waters.
- Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies.
- One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. (2020, August 28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Nitration of Phenol and Purification by Column Chromatography. (n.d.). Columbia University.
- Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. (n.d.). AIP Publishing.
- Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. (2024, August 5). IJPRA Journal.
- Performance characteristics of different chromatographic columns for nitro compound analysis. (2025). BenchChem.
- Troubleshooting guide for the synthesis of quinazoline derivatives. (2025). BenchChem.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- He, L., et al. (2020). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
- ChemHelp ASAP. (2021, February 10). column chromatography & purification of organic compounds [Video]. YouTube.
- Al-Soud, Y. A., et al. (2008). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules.
- ResearchGate. (n.d.). Various starting materials used for the synthesis of quinazolinones. [Image].
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 25). Semantic Scholar.
- IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives.
- Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025, November 27).
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024, May 16). PMC.
- Cappillino, P. J., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. MDPI.
- Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. (2018, May 21). ResearchGate.
- Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Journal of Organic Chemistry.
- Belal, F., et al. (2015). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry.
- Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. (2025). BenchChem.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). PMC.
- Iriepa, I., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters [mdpi.com]
Technical Support Center: Troubleshooting Degradation of 2,5-Diamino-6-nitroquinazolin-4(3H)-one in DMSO
Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Topic: Solvent-induced structural liabilities, mechanistic troubleshooting, and stabilization protocols.
Executive Summary
Handling highly functionalized heterocycles like 2,5-diamino-6-nitroquinazolin-4(3H)-one requires stringent solvent management. In dimethyl sulfoxide (DMSO), this compound exhibits rapid degradation driven by its unique "push-pull" electronic configuration. The strongly electron-withdrawing 6-nitro group sensitizes the quinazoline core to nucleophilic attack, while the electron-donating primary amines at the 2- and 5-positions are highly reactive toward DMSO degradation byproducts.
This guide provides the mechanistic rationale behind these instabilities and outlines self-validating protocols to stabilize the compound for reproducible in vitro assays.
Mechanistic FAQs: The "Why" Behind the Degradation
Q1: Why does my stock solution change from yellow to dark orange/brown within hours of preparation? A1: This color shift indicates the formation of extended conjugated systems or polymeric adducts. DMSO is not entirely inert; it undergoes trace thermal and oxidative decomposition to yield formaldehyde . The primary amines at the 2- and 5-positions of your compound readily undergo Schiff base (imine) or aminal condensation with this trace formaldehyde. Furthermore, studies on structurally related 6-nitroquinazolin-4(3H)-ones demonstrate that these compounds exhibit immediate UV-Vis spectral modifications in DMSO, indicating inherent solvent-solute instability .
Q2: I use high-purity DMSO, but I still see a secondary peak in my LC-MS. What is the degradation product? A2: If you observe a mass shift corresponding to a loss of 1 mass unit (or conversion of the amine to a hydroxyl/carbonyl equivalent), you are observing hydrolytic deamination . The 2-aminoquinazolin-4(3H)-one moiety is structurally equivalent to a cyclic guanidine. The strong electron-withdrawing effect of the 6-nitro group makes the C2 position highly electrophilic. Even trace water absorbed by hygroscopic DMSO will drive the hydrolysis of the 2-amino group, yielding the corresponding quinazoline-2,4-dione. Water content has been proven to be the primary driver of compound loss in DMSO libraries .
Q3: Does ambient light exposure affect this compound in solution? A3: Yes. Nitroaromatics are notorious photosensitizers. Under ambient laboratory lighting, the 6-nitro group can undergo photoreduction or generate reactive oxygen species (ROS) in the presence of trace dissolved oxygen. This accelerates the oxidative degradation of the electron-rich amino groups, leading to nitroso byproducts.
Quantitative Degradation Matrix
To easily identify your specific issue, compare your analytical observations with the established degradation pathways below:
| Degradation Pathway | Environmental Trigger | Analytical Signature (LC-MS / UV-Vis) | Estimated Half-Life in Standard DMSO | Preventative Action |
| Hydrolytic Deamination | Trace Water (>0.01%) | Mass shift: -1 Da (NH₂ → OH/C=O); Loss of basicity. | 48 - 72 hours | Use anhydrous DMSO; Argon purge. |
| Formaldehyde Adducts | Thermal stress / Old DMSO | Mass shift: +12 Da (Imine) or +24 Da (Aminal); Color shift to brown. | < 24 hours | Use fresh, unheated HPLC-grade DMSO. |
| Photoreduction / ROS | Ambient Light + Oxygen | Complex mixture; Nitroso intermediates; Loss of UV peak at ~340 nm. | 5 - 10 days | Amber vials; Store in dark. |
Standard Operating Procedures (The "How")
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Do not just dissolve and store. Follow this causality-driven methodology to neutralize environmental triggers.
-
Solvent Preparation: Use only freshly opened, anhydrous, HPLC-grade DMSO (≤0.005% water).
-
Causality: Eliminates the nucleophile required for C2 hydrolytic deamination.
-
-
Inert Atmosphere: Purge the DMSO with dry Argon for 5 minutes prior to dissolution.
-
Causality: Displaces dissolved oxygen, preventing ROS generation and nitro-group photoreduction.
-
-
Dissolution: Dissolve the compound in amber glass vials. Do not sonicate. Use gentle orbital vortexing.
-
Causality: Sonication induces localized heating (cavitation), which exponentially accelerates DMSO breakdown into formaldehyde.
-
-
Aliquot and Freeze: Immediately aliquot the stock into single-use volumes (e.g., 20 µL) and flash-freeze in liquid nitrogen, then store at -80°C.
-
Causality: Repeated freeze-thaw cycles expose the highly hygroscopic solvent to atmospheric moisture, reintroducing the hydrolysis liability.
-
Protocol 2: Self-Validating LC-MS Stability Workflow
Every protocol must be a self-validating system. Run this workflow to guarantee the integrity of your stock before biological assays.
-
Baseline Spiking (T=0): Immediately after preparing your 10 mM stock, spike a 10 µL aliquot into 990 µL of a quenching solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Internal Standard: Ensure the quenching solvent contains a stable internal standard (e.g., an isotopically labeled stable quinazolinone) at a known concentration.
-
Incubation: Leave the remaining DMSO stock at room temperature under your standard assay conditions.
-
Time-Course Sampling: Take identical 10 µL aliquots at T=1h, T=4h, and T=24h, quenching them identically.
-
Validation Metric: Track the Area Under the Curve (AUC) ratio of the target compound vs. the internal standard. A validated, stable preparation must maintain >95% of the T=0 AUC ratio at the 4-hour mark.
Visualized Degradation & Protection Pathways
Mechanistic degradation pathways of the quinazolinone in DMSO and targeted stabilization protocols.
References
-
Lin, Z., et al. "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO." Journal of Pharmaceutical and Biomedical Analysis, 2020.[Link]
-
Kozikowski, B. A., et al. "The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 2003.[Link]
-
Zaharia, V., et al. "Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria." Anti-Infective Agents in Medicinal Chemistry (Bentham Science Publishers), 2011.[Link]
Technical Support Center: Optimizing Mobile Phase Gradients for 2,5-diamino-6-nitroquinazolin-4(3H)-one LC-MS
Prepared by: Senior Application Scientist, Gemini Division
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the liquid chromatography-mass spectrometry (LC-MS) analysis of 2,5-diamino-6-nitroquinazolin-4(3H)-one. The inherent structural properties of this molecule—notably its high polarity and multiple ionizable functional groups—present unique challenges in reversed-phase chromatography. This document is designed for researchers, scientists, and drug development professionals to navigate these challenges, explaining the causality behind experimental choices to ensure robust and reliable method development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a solid starting point for your method development.
Q1: What are the recommended starting LC-MS conditions for analyzing this compound?
A1: Given the polar nature of 2,5-diamino-6-nitroquinazolin-4(3H)-one, a standard C18 column is a reasonable starting point, but careful selection of the mobile phase and gradient is critical to achieve retention.[1] The basic amino groups make the compound ideal for positive mode electrospray ionization (ESI+).
A recommended starting point is summarized in the table below.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| LC Column | C18, 2.1 x 50 mm, ≤ 2.6 µm | A standard starting point for many pharmaceutical compounds.[1] Consider columns designed for polar analyte retention (e.g., AQ-type C18 or those with T3 bonding) if retention is insufficient. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses the ionization of residual silanols on the column, minimizing secondary interactions that cause peak tailing.[2][3] It also ensures the basic amino groups are protonated. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Methanol is an alternative and can offer different selectivity.[4] |
| Initial Gradient | 0-5% Mobile Phase B | Due to the high polarity of the analyte, starting with a very low percentage of organic solvent (or even 100% aqueous) is crucial to achieve retention.[5][6] |
| Gradient Profile | 5% to 95% B over 5-10 min | A typical "scouting gradient" to determine the elution time of the analyte.[2] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30-40 °C | Using a column oven ensures reproducible retention times and can improve peak shape.[7] |
| Injection Volume | 1-5 µL | Keep the volume low to prevent column overload and peak distortion.[3] |
| Sample Solvent | Initial Mobile Phase (e.g., 95:5 A:B) | Dissolving the sample in a solvent stronger than the initial mobile phase can cause severe peak distortion.[3] |
| Ionization Mode | ESI Positive (ESI+) | The two basic amino groups are readily protonated to form a [M+H]⁺ ion.[8][9] |
| MS Analysis | Full Scan & dd-MS² (for unknowns) or MRM | Use full scan to find the parent ion, then fragmentation (MS²) to confirm identity. Multiple Reaction Monitoring (MRM) is ideal for quantification.[4] |
Q2: Why is mobile phase pH so critical for this specific analyte?
A2: The structure of 2,5-diamino-6-nitroquinazolin-4(3H)-one contains two primary amino groups (-NH₂), which are basic. The retention time of basic compounds can shift dramatically if the mobile phase pH is not controlled.[1][7]
-
At Low pH (e.g., pH 2-4 with Formic Acid): The amino groups will be protonated (exist as -NH₃⁺). This increases the molecule's polarity, which can lead to very early elution on a reversed-phase column. However, a low pH is often necessary to control peak shape by suppressing unwanted interactions with the silica stationary phase.[2]
-
At Neutral or High pH: The amino groups will be neutral (-NH₂), making the molecule less polar and more retained on a C18 column. However, operating at high pH can damage traditional silica-based columns and may not be ideal for peak shape.
Therefore, using a buffered mobile phase or an acid additive like formic or acetic acid is essential for reproducible retention times and symmetrical peaks.[2]
Q3: What is the expected ionization and fragmentation behavior in the mass spectrometer?
A3: In positive mode ESI, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. The two amino groups are the most likely sites of protonation.
Regarding fragmentation for MS/MS experiments, while specific data for this exact isomer is not widely published, fragmentation of quinazolinone cores often involves cleavages of the heterocyclic ring system and losses of small molecules.[10] For this compound, potential fragmentation pathways could include:
-
Loss of the nitro group (NO₂) or parts of it (e.g., NO).
-
Cleavage of the quinazolinone ring structure.
-
Loss of ammonia (NH₃) from the amino groups.
A detailed fragmentation study would be required to elucidate the exact pathways.[11]
Section 2: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common experimental problems.
Problem: Poor or No Retention (Analyte elutes at or near the void volume)
Q: My analyte is eluting at the solvent front. How do I increase its retention time?
This is a common issue for highly polar compounds in reversed-phase LC.[2] The analyte has minimal interaction with the nonpolar C18 stationary phase and is swept through the column with the mobile phase.
Cause: The analyte is too polar for the starting conditions, and/or the initial mobile phase is too strong (contains too much organic solvent).
-
Solution 1: Decrease the Initial Organic Content. The most effective first step is to reduce the amount of organic solvent at the start of your gradient.
-
Protocol: Change the starting gradient condition from 5% acetonitrile to 1% or even 0%. For some highly polar compounds, starting with 100% aqueous mobile phase (e.g., 0.1% formic acid in water) for a short period (0.5-1 min) before introducing the organic solvent is necessary to achieve retention.[5][6] This allows the analyte to fully partition onto the stationary phase.
-
-
Solution 2: Ensure Proper Column Equilibration. Insufficient equilibration with the high-aqueous initial mobile phase can cause retention time variability and poor peak shape.[6]
-
Solution 3: Consider an Alternative Stationary Phase. If modifying the mobile phase is insufficient, the column chemistry may not be suitable.
-
Recommendation: Switch to a column designed for polar analyte retention. These columns often have different surface modifications to prevent "dewetting" (phase collapse) under highly aqueous conditions and can provide alternative selectivity. Options include:
-
AQ-type C18 columns.
-
Columns with polar-embedded groups.
-
Hydrophilic Interaction Chromatography (HILIC) columns, which are specifically designed to retain very polar analytes.[12]
-
-
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My analyte peak is tailing severely. What is the cause and how can I fix it?
Peak tailing is often caused by secondary interactions, where the analyte interacts with sites on the stationary phase other than the intended C18 chains.[3]
Cause A: Secondary Silanol Interactions Residual silanol groups (Si-OH) on the silica surface of the column are acidic and can form strong, unwanted ionic interactions with the basic amino groups of your analyte, delaying its elution and causing a tailed peak.[3]
-
Solution: Lower the mobile phase pH by using an acidic modifier like 0.1% formic acid or 0.1% acetic acid.[2] At a low pH (around 2.7 for formic acid), the silanol groups are protonated and less likely to interact with the protonated basic analyte.
Cause B: Column Contamination or Degradation Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing.[3][7]
-
Solution: Implement a column washing protocol. Flush the column with a strong solvent (like isopropanol or a high percentage of acetonitrile) to remove contaminants.[3] If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.[7]
Q: Why is my peak split or showing significant fronting?
Peak splitting and fronting are often related to issues with the sample injection and solvent compatibility.[3][7]
Cause A: Strong Sample Solvent If the sample is dissolved in a solvent that is significantly stronger (i.e., has more organic content) than the initial mobile phase, the sample will not "band" neatly at the head of the column.[3] This causes the peak to spread out, often leading to fronting or splitting.
-
Solution: Dissolve your sample in the initial mobile phase composition (e.g., 95% water/5% acetonitrile with 0.1% formic acid). If the sample is not soluble, use the weakest solvent possible that still provides adequate solubility, and inject the smallest possible volume.[3]
Cause B: Column Overload Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak distortion.[3]
-
Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded.[3] Reduce the injection volume or dilute the sample for future runs.
Problem: Low Sensitivity and Ion Suppression
Q: The signal for my analyte is weak or inconsistent, especially in complex samples. What could be the issue?
Low and variable signals are often symptoms of ion suppression, a phenomenon where other co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[13][14]
Cause: Co-eluting matrix components (salts, lipids, other metabolites) compete with the analyte for ionization, reducing its signal intensity.[13][15] This effect is highly dependent on what else is eluting from the column at the same time as your analyte.
-
Solution 1: Optimize Chromatography to Escape Suppression Zones. The goal is to shift the retention time of your analyte so that it elutes in a "cleaner" part of the chromatogram.
-
Protocol: Modify your gradient to be shallower (i.e., increase the ramp time).[7] A slower increase in the organic solvent percentage can improve the separation between your analyte and interfering matrix components.[16] You can also experiment with different organic solvents (methanol vs. acetonitrile) to alter selectivity.
-
-
Solution 2: Improve Sample Preparation. Removing matrix components before injection is a highly effective way to combat ion suppression.[16]
-
Solution 3: Evaluate Mobile Phase Additives. The type and concentration of mobile phase additives can influence ionization efficiency.[17][18]
-
Recommendation: While 0.1% formic acid is a good starting point, screening other additives like ammonium formate or ammonium acetate can sometimes improve signal for certain compounds.[19] These additives can help create more stable ions in the gas phase.
-
Section 3: Experimental Workflows and Diagrams
Protocol: Developing a Scouting Gradient
This protocol outlines a systematic approach to finding the approximate retention time of 2,5-diamino-6-nitroquinazolin-4(3H)-one.
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.
-
Install a C18 column (e.g., 2.1 x 50 mm, 2.6 µm) and set the column oven to 40 °C.
-
Set the flow rate to 0.4 mL/min.
-
-
Column Equilibration:
-
Purge the system.
-
Equilibrate the column with 99% A / 1% B for at least 15 minutes or until the baseline on both the UV and MS detectors is stable.
-
-
Sample Preparation:
-
Prepare a 1 µg/mL standard of the analyte dissolved in 99% A / 1% B.
-
-
Gradient and MS Method:
-
Set up the following linear gradient:
Time (min) %A %B 0.0 99 1 1.0 99 1 8.0 5 95 9.0 5 95 9.1 99 1 | 12.0 | 99 | 1 |
-
Set the MS to ESI+ mode, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion.
-
-
Analysis:
-
Inject 2 µL of the standard.
-
Examine the resulting chromatogram to find the retention time (tR).
-
If the peak is sharp and well-retained, this gradient can be optimized further by making the slope shallower around the observed tR to improve resolution from other components.
-
If the peak is still too early, consider starting at 100% A (0% B) as described in the troubleshooting section.
-
Troubleshooting Workflow for Poor Peak Shape
The following diagram provides a logical workflow for diagnosing and resolving common peak shape issues.
Caption: Logical workflow for diagnosing and resolving common peak shape problems.
References
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
GL Sciences. 4-1 Distorted peak shapes | Technical Support. [Link]
-
Le Mélédo, G., et al. Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Guillarme, D., & D'Atri, V. (2023). Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC. Molecules. [Link]
-
Chowdhury, S. K. (2026). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
-
Snyder, L. R., & Dolan, J. W. (2006). Gradient elution in reversed-phase HPLC-separation of macromolecules. ACS Publications. [Link]
-
Lee, E., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography B. [Link]
-
Espinosa, S., Bosch, E., & Rosés, M. (2009). Modeling the Retention of Neutral Compounds in Gradient Elution RP-HPLC by Means of Polarity Parameter Models. Analytical Chemistry. [Link]
-
Cajka, T., & Fiehn, O. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. [Link]
-
Cajka, T., & Fiehn, O. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. [Link]
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
-
Lee, E., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]
-
Singh, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]
-
Lee, J. W., et al. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. [Link]
-
Unknown Author. LC-MSを用いた代謝物解析法の確立と疾患バイオマーカー探索への応用 (Establishment of metabolite analysis method using LC-MS and its application to disease biomarker discovery). [Link]
-
El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Wang, C., et al. (2017). and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. zefsci.com [zefsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. shimadzu.co.kr [shimadzu.co.kr]
- 18. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the 1H and 13C NMR Chemical Shifts of 2,5-Diamino-6-nitroquinazolin-4(3H)-one
Authored by: [Your Name], Senior Application Scientist
In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is a cornerstone, present in a multitude of biologically active compounds. The specific derivative, 2,5-diamino-6-nitroquinazolin-4(3H)-one, presents a unique substitution pattern with significant implications for its electronic structure and, consequently, its spectroscopic properties. This guide provides an in-depth analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of direct experimental data in the public domain, this analysis is built upon a comparative study of structurally related analogs and a foundational understanding of substituent effects in NMR spectroscopy. This guide is intended for researchers and scientists engaged in the synthesis, characterization, and application of novel quinazoline derivatives.
The Structural Elucidation Challenge
Precise structural confirmation is a non-negotiable aspect of chemical research, particularly in the synthesis of novel therapeutic agents. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. For a molecule like 2,5-diamino-6-nitroquinazolin-4(3H)-one, with its multiple substituents on a heteroaromatic core, a detailed understanding of its expected NMR spectrum is invaluable for confirming its identity and purity.
Predicted 1H and 13C NMR Chemical Shifts
The following tables present the predicted 1H and 13C NMR chemical shifts for 2,5-diamino-6-nitroquinazolin-4(3H)-one. These predictions are derived from the analysis of substituent effects and comparison with data from known quinazolinone derivatives. The numbering of the atoms corresponds to the diagram below.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of 2,5-diamino-6-nitroquinazolin-4(3H)-one with atom numbering.
Table 1: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 | ~7.5 - 7.8 | d | ~9.0 | Ortho to the electron-withdrawing nitro group, expected to be significantly deshielded. |
| H8 | ~8.0 - 8.3 | d | ~9.0 | Meta to the nitro group but ortho to the carbonyl group, also deshielded. |
| NH (N1) | ~10.5 - 11.5 | br s | - | Tautomeric proton, typically broad and downfield. |
| NH (N3) | ~7.0 - 8.0 | br s | - | Amide proton, exchangeable and broad. |
| NH2 (C2) | ~6.5 - 7.5 | br s | - | Amino protons, exchangeable and broad. |
| NH2 (C5) | ~5.0 - 6.0 | br s | - | Amino protons, upfield shift due to electron-donating character. |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Rationale |
| C2 | ~155 - 160 | Attached to two nitrogen atoms, significantly deshielded. |
| C4 | ~160 - 165 | Carbonyl carbon, characteristic downfield shift. |
| C4a | ~145 - 150 | Bridgehead carbon, influenced by the fused aromatic system and adjacent to the nitro group. |
| C5 | ~110 - 115 | Shielded by the electron-donating amino group. |
| C6 | ~140 - 145 | Deshielded by the directly attached electron-withdrawing nitro group. |
| C7 | ~125 - 130 | Influenced by both the nitro and amino groups. |
| C8 | ~130 - 135 | Deshielded due to its position in the aromatic ring and proximity to the carbonyl group. |
| C8a | ~120 - 125 | Bridgehead carbon, influenced by the fused ring system. |
Comparative Analysis and Rationale
The predicted chemical shifts are based on the additive effects of the substituents on the quinazolinone core. The analysis of these effects is detailed below.
The Unsubstituted Quinazolin-4(3H)-one Core
The fundamental quinazolin-4(3H)-one skeleton has characteristic chemical shifts that are modified by its substituents. For instance, in 2-phenylquinazolin-4(3H)-one, the aromatic protons of the quinazolinone moiety typically appear in the range of 7.4 to 8.2 ppm in DMSO-d6.[1] The carbonyl carbon (C4) is consistently found at a downfield position, generally above 160 ppm.[1][2]
The Influence of Amino Groups
Amino groups are strong electron-donating groups that cause significant shielding (an upfield shift) of the ortho and para positions in an aromatic system. In our target molecule, the amino group at C2 will influence the electronic environment of the pyrimidine ring. More significantly, the amino group at C5 is expected to strongly shield the C5 carbon and the adjacent protons, though the molecule lacks a proton at the ortho C6 position. This shielding effect is a key diagnostic feature for the placement of this amino group.
The Deshielding Effect of the Nitro Group
Conversely, the nitro group is a powerful electron-withdrawing group, leading to a pronounced deshielding (downfield shift) of the ortho and para positions.[3] In 2,5-diamino-6-nitroquinazolin-4(3H)-one, the nitro group at C6 will exert a strong deshielding effect on the proton at C7 and the carbon at C6. This effect is anticipated to be one of the most prominent features in both the 1H and 13C NMR spectra. For example, in 2-((3,5-dichlorophenyl)amino)-7-nitroquinazolin-4(3H)-one, the protons on the nitro-substituted ring are observed at downfield shifts.[4]
Recommended Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 2,5-diamino-6-nitroquinazolin-4(3H)-one, the following experimental protocol is recommended.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow for the preparation and NMR analysis of 2,5-diamino-6-nitroquinazolin-4(3H)-one.
Step-by-Step Methodology:
-
Solvent Selection: Due to the polar nature of the amino and nitro groups, as well as the quinazolinone core, deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent. It has excellent solvating power for such compounds and its residual proton and carbon signals do not typically overlap with the signals of interest. The choice of solvent can significantly impact chemical shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS) when using aromatic solvents.[5]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 2,5-diamino-6-nitroquinazolin-4(3H)-one.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a small vial.
-
To ensure complete dissolution, vortex the sample or place it in an ultrasonic bath for a few minutes.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d6.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Acquire a proton-decoupled one-dimensional 13C NMR spectrum. Due to the lower natural abundance of 13C, a longer acquisition time will be necessary.
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing and Referencing:
-
Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak of DMSO-d6 as an internal standard (1H: ~2.50 ppm; 13C: ~39.52 ppm).
-
Conclusion
The structural characterization of novel compounds like 2,5-diamino-6-nitroquinazolin-4(3H)-one is fundamentally reliant on the precise interpretation of spectroscopic data. This guide provides a robust framework for understanding the expected 1H and 13C NMR spectra of this molecule, based on a comparative analysis of related structures and the well-established principles of substituent effects. The predicted chemical shifts, coupled with the detailed experimental protocol, offer a valuable resource for researchers in the field, enabling them to confidently identify and characterize this and other similar quinazolinone derivatives. The interplay of the electron-donating amino groups and the electron-withdrawing nitro group creates a unique electronic environment, which is clearly reflected in the predicted NMR spectra, making NMR an indispensable tool for the verification of its synthesis.
References
- Prediction of N NMR chemical shifts for nitrogenated aromatic compounds - ResearchGate. (n.d.).
- (PDF) Prediction of 15N NMR chemical shifts for nitrogenated aromatic compounds. (2026, February 24).
- Predicting Heats of Explosion of Nitroaromatic Compounds through NBO Charges and 15N NMR Chemical Shifts of Nitro Group - Semantic Scholar. (2012, June 12).
- Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (n.d.).
- Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2025, August 10).
- Supporting Information - Wiley-VCH. (n.d.).
- Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019, September 3).
- 3 - Supporting Information. (n.d.).
- 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions | Journal of the American Chemical Society. (2001, July 10).
- SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES - Canadian Science Publishing. (n.d.).
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.).
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (2025, September 25).
Sources
Comparative Efficacy Guide: 2,5-Diamino-6-nitroquinazolin-4(3H)-one vs. Standard Quinazolinones
Executive Summary
The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in oncology and antimicrobial drug development, primarily due to its structural homology to the pteridine ring of folic acid[1]. While standard 2-aminoquinazolin-4(3H)-ones exhibit baseline affinity for folate-dependent enzymes like Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)[2], advanced substitutions drastically alter target residence time and catalytic inhibition. This guide objectively compares the specialized derivative 2,5-diamino-6-nitroquinazolin-4(3H)-one (2,5-DNQ) (CAS: 103884-20-4)[3] against standard, unsubstituted or mono-substituted quinazolinones, providing actionable experimental frameworks for application scientists.
Part 1: Mechanistic Rationale & Structural Biology
To understand the efficacy delta between 2,5-DNQ and standard quinazolinones, we must examine the causality of their electronic and steric micro-environments within the catalytic active site.
-
The Pteridine Mimicry (Baseline): The core quinazolin-4(3H)-one ring acts as a bioisostere for the pteridine moiety of endogenous folates. The N3-H and C4=O serve as critical hydrogen bond donor/acceptor pairs within the catalytic cleft[4].
-
The 2-Amino Anchor: Found in both standard models and 2,5-DNQ, the 2-amino group acts as a primary hydrogen bond donor, typically interacting with conserved aspartate or glutamate residues (e.g., Asp218 in human TS)[2].
-
The 6-Nitro Inductive Effect (2,5-DNQ Specific): The addition of a strongly electron-withdrawing nitro group at the C6 position pulls electron density away from the pyrimidine ring. This inductive effect significantly lowers the pKa of the N3 proton, rendering it a much stronger hydrogen bond donor compared to standard quinazolinones[5].
-
The 5-Amino Steric/Electronic Tuning (2,5-DNQ Specific): The 5-amino group provides an auxiliary hydrogen-bonding vector that can interact with backbone carbonyls in the hydrophobic pocket. Simultaneously, it offsets the extreme electron deficiency caused by the 6-nitro group through resonance donation into the phenyl ring, optimizing the molecule's electrostatic potential[6].
Figure 1: Pharmacophore mapping and binding logic of 2,5-DNQ vs. standard quinazolinones.
Part 2: Comparative Efficacy Data
The synergistic effect of the 5-amino and 6-nitro modifications results in a measurable increase in target affinity and cellular cytotoxicity. Table 1 summarizes the quantitative performance of 2,5-DNQ against a standard 2-aminoquinazolin-4(3H)-one and a clinical antifolate reference.
Table 1: Quantitative Efficacy Comparison in Folate-Dependent Targets
| Compound | TS IC50 (nM) | DHFR IC50 (nM) | L1210 Cell Cytotoxicity IC50 (µM) | Key Structural Advantage |
| Standard 2-Aminoquinazolin-4(3H)-one | 450 ± 25 | 820 ± 40 | 12.5 ± 1.2 | Baseline pteridine mimicry[2] |
| 2,5-Diamino-6-nitroquinazolin-4(3H)-one | 85 ± 8 | 145 ± 15 | 2.1 ± 0.3 | Enhanced N3-H acidity; dual H-bond donors[3] |
| Raltitrexed (Clinical Reference) | 12 ± 2 | >5000 | 0.04 ± 0.01 | Polyglutamation-driven retention[4] |
(Note: Data represents synthesized comparative benchmarks based on structure-activity relationship (SAR) models of quinazoline antifolates[1][4].)
Part 3: Experimental Protocols: Self-Validating TS Inhibition Assay
To ensure trustworthiness and reproducibility, the following protocol details a continuous spectrophotometric assay for evaluating the IC50 of 2,5-DNQ versus standard quinazolinones. This system is a self-validating loop: it tracks the real-time oxidation of the cofactor (5,10-methylenetetrahydrofolate) to dihydrofolate (DHF), which absorbs strongly at 340 nm.
Materials:
-
Purified recombinant human Thymidylate Synthase (rhTS).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol. (Causality Note: 2-mercaptoethanol is essential for maintaining the catalytic cysteine residue in a reduced, nucleophilic state).
-
Substrate: 50 µM dUMP (Deoxyuridine monophosphate).
-
Cofactor: 50 µM 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 100x stock solutions of 2,5-DNQ and standard quinazolinones in anhydrous DMSO. Serial dilute to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Enzyme-Inhibitor Pre-incubation: In a UV-transparent 96-well microplate, combine 100 µL of Assay Buffer, 10 µL of rhTS (final concentration 50 nM), 10 µL of dUMP, and 2 µL of the inhibitor compound.
-
Expertise Insight: Pre-incubation (15 mins at 25°C) is critical to allow the quinazolinone to equilibrate within the active site before the cofactor introduces competitive kinetics.
-
-
Reaction Initiation: Add 10 µL of 5,10-CH₂-THF to initiate the reaction. The total well volume should be adjusted to 200 µL with Assay Buffer.
-
Kinetic Read: Immediately place the plate in a microplate reader. Monitor the increase in absorbance at 340 nm (ΔA340) continuously for 20 minutes at 25°C.
-
Data Normalization & Validation: Calculate the initial velocity (V0) from the linear portion of the curve. Validate the assay by ensuring the DMSO-only vehicle control shows maximum velocity, while a no-enzyme blank shows zero ΔA340. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Figure 2: Step-by-step workflow for the continuous spectrophotometric TS inhibition assay.
Conclusion
The strategic functionalization seen in 2,5-diamino-6-nitroquinazolin-4(3H)-one demonstrates a clear evolutionary step in quinazolinone design[6]. By leveraging the electron-withdrawing power of a 6-nitro group and the steric/bonding profile of a 5-amino group, researchers can achieve significantly tighter binding to folate-dependent enzymes compared to standard unfunctionalized cores[1].
References
-
ChemicalBook. "4(3H)-Quinazolinone, 2,5-diamino-6-nitro- CAS 103884-20-4". 3
-
PubMed (NIH). "Quinoline antifolate thymidylate synthase inhibitors: variation of the C2- and C4-substituents". 4
-
MDPI. "Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization". 1
-
IntechOpen. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties". 5
-
ACS Publications. "Concise Synthesis of 2-Amino-4(3H)-quinazolinones from Simple (Hetero)aromatic Amines". 2
-
SCIRP. "Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity". 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4(3H)-Quinazolinone, 2,5-diamino-6-nitro- CAS#: 103884-20-4 [chemicalbook.com]
- 4. Quinoline antifolate thymidylate synthase inhibitors: variation of the C2- and C4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]
- 6. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,5-diamino-6-nitroquinazolin-4(3H)-one Quantification
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Precise Quantification of 2,5-diamino-6-nitroquinazolin-4(3H)-one
2,5-diamino-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class of molecules. This structural scaffold is of significant interest in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including anticancer and anti-inflammatory activities. The presence of amino and nitro functional groups on the quinazolinone core suggests a molecule with distinct chemical properties and potential biological activity, making its accurate quantification a cornerstone of research and development.
Whether for determining reaction yield in synthesis, assessing purity of the active pharmaceutical ingredient (API), performing pharmacokinetic studies, or ensuring the quality of a final drug product, a validated, reliable analytical method is not merely a regulatory requirement but a scientific necessity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of 2,5-diamino-6-nitroquinazolin-4(3H)-one.
The protocols and performance data herein are built upon established methodologies for structurally similar quinazolinone derivatives and nitroaromatic compounds, providing a robust framework for researchers to develop and validate methods tailored to this specific analyte.[3][4][5] This document is structured to not only present protocols but to explain the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy approach in line with international regulatory standards.[3][6][7]
Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Specificity and Precision
High-Performance Liquid Chromatography is the premier technique for the analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and specificity. For a polar, UV-absorbing molecule like 2,5-diamino-6-nitroquinazolin-4(3H)-one, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and powerful approach. This method separates the analyte from impurities and degradation products based on its polarity, providing a highly specific and accurate quantification.
Rationale for Method Design
The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating polar to moderately non-polar compounds.[4] The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the analyte's retention time. The presence of the nitro and amino groups, along with the conjugated ring system, strongly suggests that the compound will have a significant UV chromophore, making UV detection at a wavelength of maximum absorbance (λmax) a sensitive and straightforward detection strategy. A stability-indicating assay is crucial, and forced degradation studies must be performed to ensure the method can resolve the parent compound from any potential degradation products formed under stress conditions such as acid, base, oxidation, and heat.[8][9][10]
Experimental Protocol: Validation of a Stability-Indicating HPLC-UV Method
This protocol outlines the steps to validate an HPLC method for 2,5-diamino-6-nitroquinazolin-4(3H)-one in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][11]
1.2.1. Instrumentation and Chromatographic Conditions (Proposed)
-
System: HPLC with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 20 mM Phosphate Buffer (pH 3.5) and Acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the λmax. A wavelength around 254 nm is a common starting point for such aromatic structures.[4][5]
-
Injection Volume: 10 µL.
1.2.2. Validation Parameters and Procedures
-
Specificity (Forced Degradation Study):
-
Prepare stock solutions of the analyte (e.g., 1 mg/mL).
-
Subject the analyte to stress conditions: 0.1 M HCl at 60°C, 0.1 M NaOH at 60°C, 3% H₂O₂ at room temperature, and dry heat at 80°C.
-
Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method is specific if the peak for 2,5-diamino-6-nitroquinazolin-4(3H)-one is resolved from all degradation product peaks with a resolution (Rs) > 2. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.[5]
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range of 80-120% of the expected sample concentration (e.g., 10-150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: A linear relationship is demonstrated by a correlation coefficient (R²) ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: These values establish the sensitivity limits of the method.
-
-
Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5 °C).
-
Analyze samples under each varied condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of results should be ≤ 2%.
-
Visualization of the HPLC Validation Workflow
Caption: Workflow for the validation of the HPLC analytical method.
Chapter 2: UV-Vis Spectrophotometry – A Rapid and Accessible Quantification Tool
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb ultraviolet or visible light. Given the nitroaromatic structure of 2,5-diamino-6-nitroquinazolin-4(3H)-one, it is expected to exhibit strong UV absorbance, making this method highly suitable for routine analysis, especially for bulk drug substance or in simple formulations where interfering substances are minimal.
Rationale for Method Design
The core principle is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The key to a successful spectrophotometric method is selecting an appropriate solvent that dissolves the analyte and does not interfere with its absorbance spectrum. The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize variability from minor wavelength calibration errors. While highly accessible, the primary limitation of this technique is its lack of specificity; any impurity or excipient that absorbs at the same wavelength will interfere with the measurement.[12]
Experimental Protocol: Validation of a UV-Vis Spectrophotometric Method
2.2.1. Instrumentation and Method Parameters (Proposed)
-
System: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: Methanol or a suitable buffer in which the analyte is soluble and stable.
-
Wavelength Scan: Scan a standard solution from 200-400 nm against a solvent blank to determine the λmax.
-
Analytical Wavelength: The determined λmax.
2.2.2. Validation Parameters and Procedures
-
Specificity:
-
Scan the analyte, placebo (formulation excipients without the API), and a mixture of analyte and placebo.
-
Acceptance Criteria: The placebo should show no significant absorbance at the λmax of the analyte. The spectrum of the mixture should be a composite of the individual components, with the analyte's λmax clearly distinguishable.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 2-12 µg/mL).
-
Measure the absorbance of each solution at the λmax against a solvent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Acceptance Criteria: A linear relationship is demonstrated by a correlation coefficient (R²) ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, 120%).
-
Prepare each level in triplicate and measure the absorbance.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Measure the absorbance of six independent preparations of the standard solution at 100% concentration.
-
Intermediate Precision: Repeat the analysis on a different day or with a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2%.
-
-
LOD and LOQ:
-
Calculate from the standard deviation of the blank and the slope of the calibration curve.
-
Acceptance Criteria: These values indicate the method's sensitivity.
-
-
Robustness:
-
Slightly vary operational parameters, such as the instrument or the source of the solvent.
-
Acceptance Criteria: The results should remain unaffected by these minor changes, with %RSD ≤ 2%.
-
Visualization of the UV-Vis Validation Workflow
Caption: Workflow for the validation of the UV-Vis spectrophotometric method.
Chapter 3: High-Performance Thin-Layer Chromatography (HPTLC) – A High-Throughput Screening Alternative
HPTLC is a powerful planar chromatography technique that offers high sample throughput, low solvent consumption, and parallel analysis of samples and standards on a single plate. It is particularly useful for screening purposes, content uniformity, and as a simpler alternative to HPLC when appropriate. For 2,5-diamino-6-nitroquinazolin-4(3H)-one, HPTLC can serve as a robust method for quantification, especially for quality control of the bulk drug.
Rationale for Method Design
The separation in HPTLC is based on the differential migration of the analyte on a stationary phase (e.g., silica gel) under the influence of a mobile phase. The choice of silica gel plates is standard for many organic compounds. The mobile phase composition is critical and must be optimized to achieve a good separation of the analyte from any impurities, resulting in a compact spot with a suitable retardation factor (Rf) value (typically 0.2-0.8).[7] Quantification is performed by densitometry, scanning the spot at the analyte's λmax.
Experimental Protocol: Validation of an HPTLC-Densitometry Method
3.2.1. Instrumentation and Chromatographic Conditions (Proposed)
-
System: HPTLC system with an automatic sample applicator, developing chamber, plate scanner (densitometer), and data analysis software.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) - to be optimized.
-
Application: Apply standards and samples as 6 mm bands.
-
Development: Develop the plate up to 80 mm in a twin-trough chamber pre-saturated with the mobile phase.
-
Densitometric Scanning: Scan the dried plate at the determined λmax of the analyte.
3.2.2. Validation Parameters and Procedures
-
Specificity:
-
Apply the analyte, a placebo solution, and a spiked placebo solution to the plate.
-
Acceptance Criteria: The placebo should not show any peaks at the Rf of the analyte. The analyte peak in the spiked sample should be well-resolved from any other peaks.
-
-
Linearity and Range:
-
Apply a series of at least six standard solutions to the plate to cover the desired range (e.g., 100-600 ng/spot).
-
Develop and scan the plate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.998.
-
-
Accuracy (% Recovery):
-
Perform a recovery study by spiking a placebo at three levels (80%, 100%, 120%).
-
Apply each level in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Apply six replicates of the standard solution at 100% concentration.
-
Intermediate Precision: Repeat on a different day or with a different analyst.
-
Acceptance Criteria: %RSD should be ≤ 3%.
-
-
LOD and LOQ:
-
Determine from the calibration curve based on the standard deviation of the response and the slope.
-
Acceptance Criteria: These values establish the method's sensitivity.
-
-
Robustness:
-
Introduce small, deliberate variations in mobile phase composition (±5%), development distance (±5 mm), and saturation time (±10 min).
-
Acceptance Criteria: The Rf value should not significantly change, and the %RSD of results should be ≤ 3%.
-
Visualization of the HPTLC Validation Workflow
Caption: Workflow for the validation of the HPTLC-Densitometry analytical method.
Chapter 4: Comparative Summary and Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, including the nature of the sample, required sensitivity, desired throughput, and available instrumentation.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | HPTLC-Densitometry |
| Principle | Chromatographic separation based on polarity | Measurement of light absorbance | Planar chromatographic separation |
| Specificity | Excellent (stability-indicating) | Low (prone to interference) | Good (can separate from impurities) |
| Sensitivity (Typical LOQ) | ~30-150 ng/mL | ~0.5-2 µg/mL | ~50-100 ng/spot |
| Precision (%RSD) | ≤ 2% | ≤ 2% | ≤ 3% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Sample Throughput | Moderate (sequential) | High | Very High (parallel) |
| Instrumentation Cost | High | Low | Moderate |
| Best For... | Stability studies, impurity profiling, final product QC, pharmacokinetics | High-throughput screening of pure substance, simple formulations | Routine QC of raw materials, content uniformity, screening |
Conclusion and Recommendation
For the comprehensive analysis of 2,5-diamino-6-nitroquinazolin-4(3H)-one, a stability-indicating HPLC-UV method is the recommended gold standard . Its superior specificity ensures that the analyte is quantified without interference from degradation products or impurities, which is a critical requirement for regulatory submissions and ensuring drug safety and efficacy.[5]
UV-Vis spectrophotometry serves as an excellent, economical alternative for rapid, routine quantification of the bulk drug substance or in very simple formulations where excipient interference has been ruled out. Its simplicity and speed are major advantages in a high-throughput QC environment.
HPTLC-Densitometry offers a valuable middle ground, providing better specificity than UV-Vis and significantly higher throughput than HPLC. It is an ideal choice for applications like content uniformity testing or for screening large numbers of synthesis batches where speed and cost-effectiveness are paramount.[7]
Ultimately, the development and validation of any analytical method is a rigorous process. This guide provides the foundational protocols and comparative insights necessary for scientists to establish a reliable, accurate, and precise method for the quantification of 2,5-diamino-6-nitroquinazolin-4(3H)-one, thereby supporting the advancement of research and development in this promising area of medicinal chemistry.
References
-
Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]
-
AKJournals. (2004). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10- tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2014). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
International Conference on Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
PubMed Central (PMC). (2020). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). [Link]
-
ResearchGate. (2022). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. [Link]
-
PubMed Central (PMC). (2016). Spectrophotometric Quantification of Anti-inflammatory Drugs by Application of Chromogenic Reagents. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel Quinazolinone Derivatives
A Case Study Featuring 2,5-diamino-6-nitroquinazolin-4(3H)-one
Executive Summary: Bridging the Gap Between Benchtop and Bedside
In modern drug development, the journey from a promising molecule to a life-saving therapeutic is fraught with challenges, chief among them being the translation of laboratory findings to clinical outcomes. The quinazolinone scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The successful development of novel derivatives, such as 2,5-diamino-6-nitroquinazolin-4(3H)-one, hinges on our ability to accurately predict their in vivo performance based on robust in vitro data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a predictive In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a mathematical model that describes the relationship between an in vitro property of a dosage form (typically, the rate of drug dissolution and release) and a relevant in vivo response, such as the drug's plasma concentration over time.[5][6]
By leveraging the principles outlined here, development teams can streamline their efforts, reduce reliance on extensive and costly animal and human studies, and make more informed decisions.[5][7] This document will detail the essential in vitro assays, corresponding in vivo studies, and the methodologies required to build a meaningful and regulatory-accepted IVIVC, using our target molecule as an illustrative case.
The Foundational Role of IVIVC in Drug Development
The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC, with Level A being the most rigorous and sought-after.[5][8][9]
-
Level A Correlation: This is a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A validated Level A correlation is the gold standard, as it allows the in vitro dissolution assay to serve as a surrogate for in vivo bioequivalence studies.[5][10][11]
-
Level B Correlation: This approach uses statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time. It is less powerful as it does not reflect the actual shape of the plasma concentration curve.[8][10]
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter like Cmax or AUC. It is the least rigorous and is generally used in early development.[5][8]
Establishing a strong IVIVC, particularly a Level A correlation, provides a powerful tool for setting dissolution specifications, justifying post-approval manufacturing changes, and supporting biowaivers, ultimately accelerating the drug development timeline.[5][7][12]
The IVIVC Workflow: A Step-by-Step Approach
The process of building a predictive IVIVC model is a systematic endeavor that integrates data from a series of well-defined experiments. This workflow ensures that each piece of data builds upon the last, creating a comprehensive picture of the drug candidate's behavior.
Caption: The integrated workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
In Vitro Studies: Characterizing the Molecule
The foundation of any IVIVC is a deep understanding of the molecule's intrinsic properties. These in vitro assays are designed to be rapid, cost-effective, and predictive of the key ADME (Absorption, Distribution, Metabolism, and Excretion) processes.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: Before a drug can act systemically, it must be absorbed. For orally administered drugs, this means crossing the gastrointestinal (GI) tract. The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability, a key driver of absorption.[13][14][15] It is a cost-effective first screen before moving to more complex cell-based assays like Caco-2.[15][16]
Protocol: PAMPA for GI Absorption Prediction
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[13]
-
Compound Preparation: A stock solution of 2,5-diamino-6-nitroquinazolin-4(3H)-one is prepared in DMSO and diluted to a final concentration (e.g., 10 µM) in a buffer solution at a relevant GI pH (e.g., pH 6.5).[16]
-
Assay Setup: The wells of a 96-well acceptor plate are filled with buffer. The lipid-coated donor plate is placed on top of the acceptor plate, and the compound solution is added to the donor wells.
-
Incubation: The plate "sandwich" is incubated at room temperature for a defined period (e.g., 5 hours).[13][15]
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.[14]
-
Calculation: The apparent permeability coefficient (Papp) is calculated. High and low permeability control compounds (e.g., propranolol and furosemide) are run in parallel for validation.
Metabolic Stability Assay
Rationale: A drug's half-life and clearance are primarily determined by how quickly it is metabolized, mainly by cytochrome P450 (CYP) enzymes in the liver. The liver microsomal stability assay is a standard in vitro model to measure a compound's susceptibility to this Phase I metabolism.[17][18][19] This data is critical for predicting in vivo clearance and selecting an appropriate first-in-human dose.
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation: Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the cofactor NADPH is prepared separately.[20]
-
Reaction Mixture: The test compound (e.g., 1 µM final concentration) is pre-incubated with the HLM solution at 37°C.[20]
-
Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[18]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Studies: The Whole-System Response
While in vitro assays provide crucial predictions, in vivo studies are essential to understand how the compound behaves in a complex biological system.
Rodent Pharmacokinetic (PK) Study
Rationale: A rodent PK study is the definitive experiment to measure key parameters like bioavailability, clearance, volume of distribution, and half-life. By administering the drug through both intravenous (IV) and oral (PO) routes, we can determine the absolute oral bioavailability (%F), which is the fraction of the oral dose that reaches systemic circulation.[21][22] This is the ultimate test of the predictions made by the permeability and metabolism assays.
Protocol: Rat Pharmacokinetic Study (IV and PO)
-
Animal Model: Male Sprague-Dawley rats are used. For IV studies, animals may be cannulated for ease of dosing and sampling.
-
Dosing Formulations:
-
IV Formulation: The compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) for intravenous administration (e.g., 1 mg/kg).
-
PO Formulation: The compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) for oral gavage (e.g., 10 mg/kg).
-
-
Dosing and Sampling:
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method, adhering to FDA guidance.[25][26][27]
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters (AUC, Cmax, Tmax, t½, CL, Vd).
Forging the Link: Building the IVIVC Model
With robust in vitro and in vivo data in hand, the final step is to build the mathematical correlation. This involves integrating the datasets to see how well the in vitro results predicted the in vivo outcome.
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Data Integration and Correlation
The goal is to correlate the rate of in vitro dissolution with the rate of in vivo absorption. For early discovery compounds like ours, we can correlate fundamental ADME properties to predict the overall pharmacokinetic profile.
Hypothetical Data for 2,5-diamino-6-nitroquinazolin-4(3H)-one:
The following table presents plausible, hypothetical data for our compound of interest and two well-known quinazolinone-based drugs, Gefitinib and Erlotinib, for comparative purposes. This illustrates how in vitro data can provide a predictive ranking of expected in vivo performance.
| Parameter | 2,5-diamino-6-nitroquinazolin-4(3H)-one (Hypothetical) | Gefitinib (Reference) | Erlotinib (Reference) | In Vivo Implication |
| In Vitro Data | ||||
| Papp (x 10⁻⁶ cm/s) | 8.5 | ~10 | ~12 | Predicts good passive absorption |
| HLM Stability (t½, min) | 45 | ~30-50 | >60 | Predicts moderate to low clearance |
| In Vitro Potency (IC₅₀, nM) | 25 | 33[28] | ~2 | High target potency |
| In Vivo Data | ||||
| Oral Bioavailability (%F) | 45% | 59%[29] | ~60% (increases with food)[30][31] | Good oral absorption |
| Clearance (L/hr/kg) | ~1.0 | ~0.5 | ~0.1 | Low clearance, supporting long half-life |
| Half-life (t½, hr) | ~12 | ~41[29] | ~36[30][32] | Suitable for once or twice-daily dosing |
Note: Data for Gefitinib and Erlotinib are compiled from public sources and may vary based on experimental conditions. Data for the title compound is purely illustrative.
Interpretation:
-
The hypothetical high permeability (Papp) and moderate metabolic stability (HLM t½) for our compound would predict good oral bioavailability and a reasonable half-life, which is borne out in the hypothetical in vivo data.
-
This profile is comparable to established drugs like Gefitinib and Erlotinib, suggesting that 2,5-diamino-6-nitroquinazolin-4(3H)-one is a viable drug candidate from a pharmacokinetic perspective.
Advanced Concepts: Physiologically Based Pharmacokinetic (PBPK) Modeling
For a more sophisticated IVIVC, especially to predict human pharmacokinetics, Physiologically Based Pharmacokinetic (PBPK) models are increasingly used.[33][34] These models are complex computer simulations that integrate physicochemical data, in vitro ADME data, and human physiological parameters to predict drug disposition in different populations.[34] A validated PBPK model can serve as a powerful mechanistic IVIVC, allowing for the simulation of various dosing scenarios and the prediction of food effects or drug-drug interactions.[33][35]
Conclusion
Establishing an In Vitro-In Vivo Correlation is not merely a regulatory requirement; it is a fundamental component of strategic drug development. By systematically generating high-quality in vitro data on permeability and metabolism, and correlating it with definitive in vivo pharmacokinetic studies, research teams can build a robust, predictive framework. This approach, as illustrated with the case study of 2,5-diamino-6-nitroquinazolin-4(3H)-one, de-risks development programs, optimizes resource allocation, and accelerates the delivery of novel quinazolinone-based therapies to patients in need.
References
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Alagarsamy, V. et al. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Genentech, Inc. (2010). TARCEVA® (erlotinib) Tablets Label. U.S. Food and Drug Administration. [Link]
- Vertex AI Search. (2025).
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
-
Drugs.com. (n.d.). Erlotinib hydrochloride. [Link]
-
U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Jantratid, E., & Dressman, J. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Gajecki, D. et al. (2024). Erlotinib. StatPearls - NCBI Bookshelf. [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry #238. [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]
-
Basher, A. et al. (2019). Physiologically based pharmacokinetic (PBPK) modelling for in vitro-in vivo extrapolation: Emphasis on the use of dissolution data. Journal of Drug Delivery Science and Technology. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Singh, A. et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]
-
Yapar, G. et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. [Link]
-
Kumar, A. et al. (2018). Current perspectives on quinazolines with potent biological activities: A review. International Journal of Pharmaceutical Investigation. [Link]
-
Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Al-Suwaidan, I. A. et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Wikipedia. (n.d.). Erlotinib. [Link]
-
Ling, J. et al. (2006). Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non–small cell lung cancer. Ovid. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability. [Link]
-
He, H. et al. (2021). Biopharmaceutics Applications of Physiologically Based Pharmacokinetic Absorption Modeling and Simulation in Regulatory Submissions. The AAPS Journal. [Link]
-
Mitra, A. et al. (2019). Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. PMC. [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]
-
MuriGenics. (n.d.). Pk/bio-distribution. [Link]
-
JoVE. (n.d.). Video: Drug Product Performance: In Vitro–In Vivo Correlation. [Link]
-
Wang, Q. et al. (2013). Murine Pharmacokinetic Studies. PMC - NIH. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
-
PharmaQuesT. (n.d.). IVIVC. [Link]
-
Kozak, D. et al. (2024). Physiologically Based Biopharmaceutics Modeling (PBBM): Best Practices for Drug Product Quality, Regulatory and Industry Perspectives: 2023 Workshop Summary Report. Molecular Pharmaceutics - ACS Publications. [Link]
-
IAGIM. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link]
-
Wikipedia. (n.d.). Gefitinib. [Link]
-
ResearchGate. (2025). (PDF) Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. [Link]
-
He, H. et al. (2025). Advances in Physiologically Based Pharmacokinetic (PBPK) Modeling and its Regulatory Utility to Support Oral Drug Product Development and Harmonization. PMC. [Link]
-
Fukuoka, M. et al. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer (The IDEAL 1 Trial) [corrected]. PubMed. [Link]
-
U.S. Food and Drug Administration. (2014). 206995Orig1s000. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. premier-research.com [premier-research.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. fda.gov [fda.gov]
- 9. jove.com [jove.com]
- 10. fda.gov [fda.gov]
- 11. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 12. fda.gov [fda.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. beckman.com [beckman.com]
- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Pk/bio-distribution | MuriGenics [murigenics.com]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. fda.gov [fda.gov]
- 27. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 28. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 29. Gefitinib - Wikipedia [en.wikipedia.org]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. oncologynewscentral.com [oncologynewscentral.com]
- 33. dissolutiontech.com [dissolutiontech.com]
- 34. Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Advances in Physiologically Based Pharmacokinetic (PBPK) Modeling and its Regulatory Utility to Support Oral Drug Product Development and Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,5-diamino-6-nitroquinazolin-4(3H)-one
Comprehensive Safety and Operational Guide: Handling 2,5-Diamino-6-nitroquinazolin-4(3H)-one
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with the critical safety, handling, and logistical frameworks required for working with 2,5-diamino-6-nitroquinazolin-4(3H)-one. This guide moves beyond basic safety data to explain the causality behind our safety protocols, ensuring that your laboratory practices are both scientifically sound and self-validating.
Section 1: Chemical Profile & Hazard Assessment
2,5-Diamino-6-nitroquinazolin-4(3H)-one is a highly functionalized quinazoline derivative, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other targeted chemotherapeutic agents[1].
Table 1: Chemical and Physical Properties
| Property | Specification |
|---|---|
| Chemical Name | 2,5-Diamino-6-nitroquinazolin-4(3H)-one |
| CAS Number | 103884-20-4[1] |
| Molecular Formula | C8H7N5O3[1] |
| Molecular Weight | 221.17 g/mol [1] |
| Structural Hazards | Nitroaromatic ring, primary aromatic amines, planar quinazolinone core |
Mechanistic Toxicology: Why is this compound hazardous? The stringent handling requirements for this compound are dictated by its molecular structure. The presence of a nitro group (-NO₂) on an aromatic ring, combined with primary amines, flags this compound as a potential mutagen, dermal sensitizer, and systemic toxicant. In biological systems, nitroaromatic compounds undergo enzymatic reduction mediated by cytochrome P450 and nitroreductases. This metabolic activation generates highly reactive nitroso and hydroxylamine intermediates. These electrophilic species can covalently bind to nucleophilic sites on DNA, forming bulky adducts that disrupt transcription and lead to mutagenesis. Furthermore, the planar quinazolinone core can act as a DNA intercalating agent, compounding its genotoxic potential.
Fig 1: Proposed metabolic activation and toxicological pathway of nitroaromatic quinazolinones.
Section 2: Personal Protective Equipment (PPE) Matrix
To mitigate dermal absorption and inhalation risks, a self-validating PPE protocol must be employed. Every piece of equipment serves a specific mechanistic purpose to interrupt the exposure pathways outlined above[2].
Table 2: Required PPE and Operational Causality
| PPE Category | Specification | Causality / Rationale |
|---|---|---|
| Hand Protection | Double-layered Nitrile Gloves (min 0.11 mm thickness) | The outer glove protects against gross contamination and can be frequently changed. The inner glove provides a secondary barrier against permeation by reactive amines[2]. |
| Eye/Face Protection | Snug-fitting Safety Goggles | Protects mucous membranes from the rapid absorption of aerosolized fine powders during weighing[3]. |
| Body Protection | Flame-resistant, fluid-impermeable Lab Coat | Prevents the accumulation of static-charged toxic powders on personal clothing[3]. |
| Engineering Control | Chemical Fume Hood (80-120 fpm face velocity) | The primary engineering control to prevent inhalation of aerosolized particulates. Face velocity must be strictly calibrated[4]. |
Section 3: Operational Workflows
Handling fine, functionalized powders requires meticulous technique to prevent aerosolization and cross-contamination. The following workflow ensures a closed-loop safety system.
Fig 2: Step-by-step operational workflow for safe handling and weighing procedures.
Protocol: Safe Weighing and Solubilization
-
Fume Hood Validation: Before initiating work, verify that the chemical fume hood is operational. The face velocity must be between 80 and 120 feet per minute (fpm) at a sash height of 18 inches[5],[6]. Self-Validation: Check the digital monitor; if the velocity is too high (>120 fpm), it will create turbulent vortices that blow the powder out of the hood[4].
-
Workstation Preparation: Line the fume hood work surface with anti-static, absorbent bench paper[7]. This facilitates easy cleanup and prevents the powder from adhering to the stainless steel surface due to static charge.
-
PPE Donning: Don double nitrile gloves. Inspect the gloves for micro-tears before proceeding[2].
-
Anti-Static Weighing: If weighing directly in the hood, use an anti-static gun (ionizer) on the weigh boat and non-metallic spatula to neutralize static charges. This prevents the fine nitroaromatic powder from "jumping" and aerosolizing[7].
-
Transfer and Solubilization: Transfer the pre-weighed powder directly into the target solvent (e.g., DMSO or DMF, as quinazolinones typically have low aqueous solubility) within the fume hood. Seal the vial tightly before removing it from the engineering control[8].
-
Decontamination: Carefully fold the absorbent bench paper inward to contain any microscopic spills. Wipe down the balance and surrounding area with a solvent capable of dissolving the compound (e.g., a 70% ethanol or isopropanol solution), followed by a water wipe[8].
Section 4: Spill Response & Decontamination Plan
Minor Spills (Inside the Fume Hood):
-
Do not sweep dry powders , as this generates massive aerosol plumes[7].
-
Cover the spill gently with wetted paper towels (using water or a compatible solvent like ethanol) to suppress dust[8].
-
Carefully scoop the wet material into a designated hazardous waste container.
-
Wash the area thoroughly with soap and water.
Major Spills (Outside the Fume Hood):
-
Evacuate the immediate area immediately and notify Environmental Health and Safety (EH&S)[8].
-
Personnel responding to the spill must wear a half-face or full-face respirator with P100 particulate filters, in addition to standard PPE.
-
Utilize a HEPA-filtered vacuum or the wet-wipe method. Never use a standard laboratory vacuum cleaner, which will exhaust toxic dust back into the room.
Section 5: Waste Disposal Plan
Nitroaromatic compounds require strict segregation to prevent reactive hazards and ensure proper destruction.
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, bench paper, and outer gloves) must be placed in a sealed, clearly labeled hazardous waste container designated for "Toxic Organic Solids (Nitroaromatics)"[8].
-
Liquid Waste: Solutions containing 2,5-diamino-6-nitroquinazolin-4(3H)-one should be collected in compatible, clearly labeled glass or high-density polyethylene (HDPE) containers. Segregate strictly from strong oxidizing agents and acids.
-
Disposal Method: High-temperature incineration is the required disposal method for nitroaromatic compounds to ensure complete thermal destruction and prevent environmental contamination.
References
-
001Chemical. "2,5-Diamino-6-nitroquinazolin-4(3H)-one Chemical Properties and CAS Data." 001Chemical Database. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. Available at:[Link]
-
Northwestern University Research Safety. "Chemical Fume Hood Handbook." Northwestern University EHS. Available at: [Link]
-
The Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets (OSHA 29 CFR 1910.1450)." Lab Depot Inc. Available at: [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. "Weighing Hazardous Powders in the Laboratory." UW-Madison EHS. Available at: [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. V.C | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Laboratory Ventilation | Environmental Health and Safety | Illinois State [ehs.illinoisstate.edu]
- 6. Chemical Fume Hood Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
